Technical Documentation Center

4-Methylmethamphetamine, (S)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methylmethamphetamine, (S)-
  • CAS: 113358-79-5

Core Science & Biosynthesis

Foundational

Receptor Binding Affinity and Efflux Dynamics of (S)-4-Methylmethamphetamine at Monoamine Transporters

Executive Summary (S)-4-Methylmethamphetamine ((S)-4-MMA) is a synthetic ring-substituted amphetamine derivative that acts as a potent, non-neurotoxic Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA). Unlike its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-4-Methylmethamphetamine ((S)-4-MMA) is a synthetic ring-substituted amphetamine derivative that acts as a potent, non-neurotoxic Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA). Unlike its unsubstituted parent compound, methamphetamine, which is highly selective for the dopamine transporter (DAT) and norepinephrine transporter (NET), the addition of a para-methyl group on the phenyl ring fundamentally alters the molecule's pharmacodynamics. This structural modification shifts the binding affinity to create a highly balanced monoamine release profile across DAT, NET, and the serotonin transporter (SERT). This whitepaper dissects the receptor binding affinity, reverse-transport mechanisms, and self-validating experimental protocols required to quantify the pharmacology of (S)-4-MMA.

Structural Pharmacology & Target Profile

The stereochemistry of 4-MMA dictates its interaction with monoamine transporters (MATs). The (S)-(+) enantiomer is the primary driver of transporter activity, as the spatial orientation of its alpha-methyl group optimally aligns with the orthosteric S1 binding pocket of MATs, a stereoselective trait shared with other cathinone and amphetamine derivatives 1.

The Substrate vs. Inhibitor Paradigm

(S)-4-MMA does not function merely as a reuptake inhibitor (like cocaine); it acts as a substrate-type releaser . It competitively binds to the extracellular face of DAT, NET, and SERT, and is translocated into the presynaptic cytoplasm 2.

Once intracellular, (S)-4-MMA interacts with Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 agonism triggers a G-protein-coupled signaling cascade, leading to Protein Kinase A and C (PKA/PKC) phosphorylation of the intracellular domains of the transporters. This phosphorylation induces a conformational inversion of the MATs, causing them to reverse direction and actively pump cytosolic monoamines into the synaptic cleft 2.

The VMAT2 Discrepancy and Neurotoxicity

A critical mechanistic divergence between methamphetamine and 4-MMA lies at the Vesicular Monoamine Transporter 2 (VMAT2). Methamphetamine robustly inhibits and reverses VMAT2, collapsing vesicular dopamine gradients and flooding the cytosol with dopamine, which rapidly oxidizes into neurotoxic reactive oxygen species (ROS). Conversely, the para-methyl substitution on 4-MMA sterically hinders its affinity for VMAT2. Because 4-MMA cannot effectively access or reverse vesicular stores, cytosolic dopamine remains low, rendering 4-MMA virtually devoid of direct dopaminergic neurotoxicity 3 [[4]]().

Quantitative Affinity and Efficacy Data

The structural addition of the 4-methyl group significantly increases the molecule's lipophilicity and its affinity for SERT, transforming the highly dopaminergic profile of methamphetamine into a balanced SNDRA profile [[5]]().

CompoundDAT Release EC50​ (nM)NET Release EC50​ (nM)SERT Release EC50​ (nM)DA / 5-HT Ratio
4-MMA (Racemic) 66.967.441.3~1.62
(+)-Methamphetamine 24.810.2736.0~0.03
Mephedrone (4-MMC) 49.158.0118.3~0.41

Table 1: Comparative monoamine release EC50​ values. Lower values indicate higher potency. 4-MMA demonstrates a tightly clustered, balanced release profile across all three transporters compared to the highly DAT/NET-selective methamphetamine 5.

Visualizing the Efflux Mechanism

The following diagram maps the causality of (S)-4-MMA-induced transporter reversal.

G S4MMA (S)-4-MMA (Extracellular) MAT Monoamine Transporter (DAT/NET/SERT) S4MMA->MAT Substrate Binding Intracellular Intracellular (S)-4-MMA MAT->Intracellular Translocation Efflux Transporter Reversal (Monoamine Efflux) MAT->Efflux Conformational Inversion TAAR1 TAAR1 Activation Intracellular->TAAR1 Intracellular Agonism VMAT2 VMAT2 Interaction (Weak Affinity) Intracellular->VMAT2 Cytosolic Accumulation Kinase PKC Phosphorylation TAAR1->Kinase G-Protein Signaling Kinase->MAT Transporter Phosphorylation VMAT2->Efflux Limited DA Release

Figure 1: Mechanism of (S)-4-MMA-induced monoamine efflux via TAAR1 activation and MAT reversal.

Experimental Methodology: Self-Validating Protocol for Transporter Assays

To ensure scientific integrity (E-E-A-T), researchers must separate binding affinity ( Ki​ ) from functional efflux ( EC50​ ). The following protocol establishes a self-validating system to quantify both metrics for (S)-4-MMA.

Phase 1: Target Isolation & Radioligand Binding ( Ki​ Determination)

Causality Check: Why use heterologous HEK293 cells instead of native tissue for binding? Native brain tissue contains overlapping transporter populations. Transfected HEK293 cells provide isolated targets (hDAT, hNET, hSERT), eliminating endogenous cross-talk and ensuring the Ki​ reflects pure orthosteric affinity.

  • Membrane Preparation: Culture HEK293 cells stably expressing human DAT, NET, or SERT. Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Radioligand Selection:

    • DAT: Use [3H] WIN35,428. Rationale: Unlike [3H] dopamine, which is rapidly metabolized, WIN35,428 is a conformationally restricted analog that locks DAT in the outward-facing state, providing a stable baseline for competitive displacement.

    • NET: Use [3H] nisoxetine.

    • SERT: Use [3H] citalopram.

  • Competition Assay: Incubate membrane preparations with a fixed concentration of the radioligand and varying concentrations of (S)-4-MMA ( 10−10 to 10−4 M) for 60 minutes at 22°C.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Phase 2: In Vitro Monoamine Efflux Assay ( EC50​ Determination)

Causality Check: Why switch to rat brain synaptosomes for the efflux assay? HEK293 cells lack the native intracellular architecture (e.g., TAAR1 co-localization and vesicular pools) required to facilitate reverse transport. Synaptosomes preserve the intact presynaptic terminal necessary for functional efflux.

  • Synaptosome Preparation: Isolate synaptosomes from rat striatum (for DAT) and cortex (for SERT/NET) using sucrose density gradient centrifugation.

  • Pre-loading: Incubate synaptosomes with [3H] dopamine, [3H] norepinephrine, or [3H] serotonin for 30 minutes at 37°C to load the cytosolic and vesicular pools.

  • Substrate Challenge: Wash the synaptosomes to remove extracellular radioligand. Expose the preparations to varying concentrations of (S)-4-MMA.

    • Critical Parameter: This step must be performed at physiological temperature (37°C). Transporter reversal is an ATP-dependent, kinase-driven process. Sub-physiological temperatures will arrest the TAAR1-PKC cascade, yielding false-negative efflux data.

  • Validation via Reuptake Blockade (The Self-Validating Step): To prove that the observed radioligand release is strictly transporter-mediated (and not an artifact of (S)-4-MMA disrupting the lipid bilayer), apply a highly selective reuptake inhibitor (e.g., GBR-12909 for DAT) 5 minutes prior to (S)-4-MMA exposure. If the efflux is truly MAT-mediated, GBR-12909 will block (S)-4-MMA from entering the cell, completely abolishing the efflux response.

Conclusion

(S)-4-MMA represents a fascinating pharmacological pivot point. By simply adding a para-methyl group to the methamphetamine scaffold, the molecule transitions from a highly neurotoxic, DAT-selective agent into a balanced, non-neurotoxic SNDRA. Understanding its precise binding affinities and its failure to robustly engage VMAT2 provides critical insights for drug development professionals studying the structural determinants of neurotoxicity and monoamine transporter reversal.

References

  • Dissecting the Influence of Two Structural Substituents on the Differential Neurotoxic Effects of Acute Methamphetamine and Mephedrone Treatment on Dopamine Nerve Endings with the Use of 4-Methylmethamphetamine and Methcathinone | nih.gov | 3

  • 4-Methylmethamphetamine | wikipedia.org | 5

  • Monoamine releasing agent | wikipedia.org | 2

  • Assessing the role of dopamine in the differential neurotoxicity patterns of methamphetamine, mephedrone, methcathinone and 4-methylmethamphetamine | nih.gov | 4

  • DARK Classics in Chemical Neuroscience: Cathinone-Derived Psychostimulants | acs.org | 1

Sources

Exploratory

An In-depth Technical Guide to the In Vivo Metabolic Pathways of (S)-4-methylmethamphetamine

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating a Landscape of Limited Direct Evidence The in vivo metabolic fate of (S)-4-methylmethamphetamine ((S)-4-MMA) remains a sparsely explore...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating a Landscape of Limited Direct Evidence

The in vivo metabolic fate of (S)-4-methylmethamphetamine ((S)-4-MMA) remains a sparsely explored area within the scientific literature. Direct, published studies on the biotransformation of this specific enantiomer in animal models or humans are notably absent[1]. This guide, therefore, adopts a predictive and inferential approach, grounded in the well-established metabolic pathways of structurally analogous compounds, namely amphetamine, methamphetamine, and mephedrone (4-methylmethcathinone)[1][2][3]. By examining the biotransformation of these related substances, we can construct a scientifically robust and probable model for the metabolic journey of (S)-4-MMA.

This document will elucidate the anticipated primary metabolic routes, the enzymatic machinery responsible, and the experimental methodologies required to validate these predictions. The causality behind experimental choices and the establishment of self-validating protocols are emphasized to ensure scientific integrity.

Predicted In Vivo Metabolic Pathways of (S)-4-methylmethamphetamine

The metabolic transformation of xenobiotics like (S)-4-MMA is primarily categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Based on its chemical structure, (S)-4-MMA is expected to undergo several key Phase I metabolic alterations.

N-demethylation

A principal and well-documented metabolic pathway for methamphetamine and its analogs is N-demethylation[4][5]. This reaction involves the removal of the methyl group from the nitrogen atom of the amine.

  • Predicted Reaction: (S)-4-methylmethamphetamine is metabolized to its primary active metabolite, (S)-4-methylamphetamine (4-MA).

  • Enzymatic Catalyst: This conversion is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system, with CYP2D6 being a major contributor to the N-demethylation of methamphetamine[4][6]. The involvement of other CYP isozymes cannot be ruled out[7].

  • Significance: The resulting metabolite, 4-methylamphetamine, is itself a psychoactive substance, which may contribute to the overall pharmacological and toxicological profile of the parent compound[8][9].

Aromatic Hydroxylation

The introduction of a hydroxyl group onto the aromatic ring is another common metabolic route for amphetamine-type substances[4][8].

  • Predicted Reaction: (S)-4-methylmethamphetamine is hydroxylated on the phenyl ring, likely at the position para to the alkyl side chain, to form 4-hydroxy-4-methylmethamphetamine.

  • Enzymatic Catalyst: Aromatic hydroxylation of amphetamines is also heavily mediated by CYP2D6[4][10].

  • Significance: The addition of a polar hydroxyl group increases the water solubility of the molecule, facilitating its eventual excretion. These hydroxylated metabolites can also possess pharmacological activity[4].

β-Hydroxylation

Hydroxylation of the carbon atom beta to the amine group is a known metabolic pathway for amphetamines[1][11].

  • Predicted Reaction: (S)-4-methylmethamphetamine can be hydroxylated at the beta-position of the propyl side chain to yield (1S,2S)-4-methylnorephedrine.

  • Enzymatic Catalyst: This reaction is catalyzed by dopamine β-hydroxylase (DBH)[10].

  • Significance: This pathway leads to the formation of norephedrine analogs, which have their own distinct pharmacological properties.

Oxidation of the 4-Methyl Group

Drawing parallels with the metabolism of mephedrone (4-methylmethcathinone), the tolyl methyl group is a likely site for oxidation[12].

  • Predicted Reaction: The 4-methyl group of (S)-4-methylmethamphetamine can be oxidized to a hydroxymethyl group, which may be further oxidized to a carboxylic acid. This would result in the formation of 4-(hydroxymethyl)methamphetamine and subsequently 4-carboxymethamphetamine.

  • Enzymatic Catalyst: This oxidative process is likely mediated by the CYP450 system[8].

  • Significance: This pathway represents a significant route for detoxification and enhances the polarity of the molecule for elimination. The carboxylic acid metabolite is often a major urinary excretion product for compounds with a tolyl moiety[13].

Phase II Conjugation

The metabolites produced during Phase I, particularly those with hydroxyl or carboxyl groups, are susceptible to Phase II conjugation reactions.

  • Predicted Reactions: The hydroxylated and carboxylated metabolites can undergo glucuronidation or sulfation[8][14].

  • Enzymatic Catalysts: These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

  • Significance: Conjugation dramatically increases the water solubility and molecular weight of the metabolites, preparing them for efficient renal or biliary excretion[8].

Diagram of Predicted Metabolic Pathways

Metabolic_Pathways_of_S_4_methylmethamphetamine cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent (S)-4-methylmethamphetamine n_demethyl (S)-4-methylamphetamine parent->n_demethyl N-demethylation (CYP2D6) arom_hydroxy 4-hydroxy-(S)-4-methylmethamphetamine parent->arom_hydroxy Aromatic Hydroxylation (CYP2D6) beta_hydroxy (1S,2S)-4-methylnorephedrine parent->beta_hydroxy β-Hydroxylation (DBH) methyl_oxid 4-(hydroxymethyl)methamphetamine parent->methyl_oxid Methyl Group Oxidation (CYP450) glucuronide Glucuronide Conjugates arom_hydroxy->glucuronide Glucuronidation sulfate Sulfate Conjugates arom_hydroxy->sulfate Sulfation beta_hydroxy->glucuronide carboxy 4-carboxymethamphetamine methyl_oxid->carboxy Oxidation carboxy->glucuronide

Caption: Predicted Phase I and Phase II metabolic pathways of (S)-4-methylmethamphetamine.

Experimental Protocols for Elucidating Metabolic Pathways

To empirically determine the metabolic fate of (S)-4-MMA, a combination of in vivo and in vitro studies is essential.

In Vivo Animal Studies

Rodent models, particularly rats, are commonly used for initial pharmacokinetic and metabolism studies of amphetamine-like substances[15][16][17].

Step-by-Step Protocol:

  • Animal Acclimatization and Dosing:

    • Acclimatize male Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions[17].

    • Administer a single, controlled dose of (S)-4-methylmethamphetamine (e.g., 5 mg/kg body weight) via a relevant route, such as oral gavage or intraperitoneal injection[17]. A control group receiving only the vehicle (e.g., saline) is crucial[17].

  • Sample Collection:

    • House the rats in metabolic cages to allow for the separate collection of urine and feces over a 24-hour period[17].

    • Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-administration) via tail vein or terminal cardiac puncture[18]. Plasma or serum is then separated by centrifugation.

  • Sample Preparation:

    • Urine: To identify both Phase I and Phase II metabolites, urine samples should be analyzed with and without enzymatic hydrolysis (using β-glucuronidase/arylsulfatase) to cleave conjugates[8]. Solid-phase extraction (SPE) is then employed to concentrate and purify the analytes[8][14].

    • Plasma/Serum: Protein precipitation (e.g., with acetonitrile or trichloroacetic acid) is a common first step to remove macromolecules[18]. This is often followed by liquid-liquid extraction or SPE for further cleanup and concentration.

  • Analytical Detection and Identification:

    • Utilize Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the separation, detection, and structural elucidation of the parent drug and its metabolites[8][18][19]. High-resolution mass spectrometry (HR-MS) is invaluable for determining the elemental composition of unknown metabolites[8].

Experimental Workflow Diagram

In_Vivo_Metabolism_Workflow cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis acclimatization Animal Acclimatization (e.g., Wistar Rats) dosing Dosing ((S)-4-MMA vs. Vehicle) acclimatization->dosing sample_collection Sample Collection (Urine, Blood, Feces) dosing->sample_collection hydrolysis Enzymatic Hydrolysis (for Urine Conjugates) sample_collection->hydrolysis Urine Samples extraction Solid-Phase or Liquid-Liquid Extraction sample_collection->extraction Plasma Samples hydrolysis->extraction concentration Evaporation & Reconstitution extraction->concentration lc_ms LC-MS/MS or GC-MS Analysis concentration->lc_ms identification Metabolite Identification (Mass Spectra, Retention Time) lc_ms->identification quantification Quantification identification->quantification

Caption: Workflow for in vivo analysis of (S)-4-methylmethamphetamine metabolism.

In Vitro Studies with Human Liver Preparations

To understand the specific human enzymes involved, in vitro experiments using human liver microsomes or hepatocytes are indispensable. These studies provide a controlled environment to investigate metabolic pathways without the complexities of a whole organism.

Step-by-Step Protocol:

  • Incubation:

    • Incubate (S)-4-methylmethamphetamine at various concentrations with pooled human liver microsomes (HLMs) or cryopreserved human hepatocytes.

    • The incubation mixture must contain a nicotinamide adenine dinucleotide phosphate (NADPH)-regenerating system to support CYP450 activity.

  • Reaction Termination and Extraction:

    • Stop the reaction at specific time points by adding a cold organic solvent like acetonitrile.

    • Centrifuge the mixture to pellet the protein and collect the supernatant containing the drug and metabolites.

  • Inhibition Studies:

    • To identify the specific CYP isozymes responsible for metabolism, perform incubations in the presence of known selective chemical inhibitors for major CYPs (e.g., quinidine for CYP2D6).

    • Alternatively, use recombinant human CYP enzymes (e.g., expressed CYP2D6) to confirm their catalytic activity towards (S)-4-MMA[4][5].

  • Analysis:

    • Analyze the supernatant using LC-MS/MS to identify and quantify the metabolites formed. The rate of metabolite formation can then be calculated.

Quantitative Data Summary (Predictive)

While no specific quantitative data exists for (S)-4-MMA, we can present a predictive table based on typical findings for related amphetamines. This table illustrates the type of data that would be generated from the aforementioned experimental protocols.

Analyte Predicted Matrix Predicted Relative Abundance Primary Analytical Method
(S)-4-methylmethamphetaminePlasma, UrineParent CompoundLC-MS/MS, GC-MS[19]
(S)-4-methylamphetaminePlasma, UrineHighLC-MS/MS, GC-MS[8]
4-hydroxy-4-methylmethamphetamineUrineModerateLC-MS/MS[20]
4-carboxymethamphetamineUrineHigh (as a major excretion product)LC-MS/MS[13]
(1S,2S)-4-methylnorephedrineUrineLow to ModerateLC-MS/MS[11]
Glucuronide/Sulfate ConjugatesUrineHigh (collectively)LC-MS/MS after hydrolysis[14]

Conclusion and Future Directions

The metabolic pathways of (S)-4-methylmethamphetamine, while not yet directly elucidated, can be reliably predicted based on extensive research into structurally similar compounds. The primary routes are expected to involve N-demethylation, aromatic hydroxylation, β-hydroxylation, and oxidation of the 4-methyl group, followed by Phase II conjugation. The cytochrome P450 enzyme CYP2D6 is predicted to play a pivotal role in its Phase I metabolism[4][6].

Empirical validation through rigorous in vivo and in vitro studies, as outlined in this guide, is a critical next step. Such research is essential for a comprehensive understanding of the pharmacokinetics, pharmacological activity of its metabolites, and the potential for drug-drug interactions. These studies will provide the foundational knowledge required for drug development professionals and the broader scientific community to fully characterize the disposition and effects of (S)-4-methylmethamphetamine.

References

  • 4-Methylamphetamine (4-MA) - OFDT Documentation. (2012, November 29).
  • Czerwińska, et al. (2025, August 7). Mephedrone and Its Metabolites: A Narrative Review. International Journal of Molecular Sciences. Retrieved from [Link]

  • Welter, J., Meyer, M. R., Kavanagh, P., & Maurer, H. H. (2014). Studies on the metabolism and the detectability of 4-methyl-amphetamine and its isomers 2-methyl-amphetamine and 3-methyl-amphetamine in rat urine using GC-MS and LC-(high-resolution)-MSn. Analytical and Bioanalytical Chemistry, 406(7), 1957–1974. Retrieved from [Link]

  • Tucker, G. T., & retrospective, M. S. (n.d.). OXIDATION OF METHAMPHETAMINE AND METHYLENEDIOXYMETHAMPHETAMINE BY CYP2D6. MAPS. Retrieved from [Link]

  • Mephedrone and Its Metabolites: A Narrative Review. (2025, August 7). MDPI. Retrieved from [Link]

  • Mephedrone and Its Metabolites: A Narrative Review. (2025, August 7). PubMed. Retrieved from [Link]

  • Milesi-Hallé, A., et al. (2001, February 15). Relevance of pharmacokinetic parameters in animal models of methamphetamine abuse. PubMed. Retrieved from [Link]

  • Analysis of phase II metabolites of methamphetamine by solid- phase extraction and liquid chromatography with tandem mass spectrometric. (n.d.). ScholarWorks@UARK. Retrieved from [Link]

  • Mephedrone and Its Metabolites: A Narrative Review. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Taniguchi, M., Yamamoto, Y., & Nishi, K. (2013, April 18). Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6. Semantic Scholar. Retrieved from [Link]

  • (PDF) Quantitative determination of total methamphetamine and active metabolites in rat tissue by liquid chromatography with tandem mass spectrometric detection. (2006, November 22). ResearchGate. Retrieved from [Link]

  • Mephedrone. (n.d.). Wikipedia. Retrieved from [Link]

  • Khreit, O. I., et al. (2013, January 15). Elucidation of the Phase I and Phase II metabolic pathways of (±)-4'-methylmethcathinone (4-MMC) and (±)-4'-(trifluoromethyl)methcathinone (4-TFMMC) in rat liver hepatocytes using LC-MS and LC-MS². PubMed. Retrieved from [Link]

  • Martínez-Clemente, J., et al. (2013, September 15). Mephedrone pharmacokinetics after intravenous and oral administration in rats: relation to pharmacodynamics. PubMed. Retrieved from [Link]

  • Mephedrone (4-Methylmethcathinone): Acute Behavioral Effects, Hyperthermic, and Pharmacokinetic Profile in Rats. (n.d.). Frontiers. Retrieved from [Link]

  • Dostálek, M., et al. (2007, December 15). Effect of methamphetamine on cytochrome P450 activity. PubMed. Retrieved from [Link]

  • Mephedrone (4-Methylmethcathinone): Acute Behavioral Effects, Hyperthermic, and Pharmacokinetic Profile in Rats. (n.d.). PMC. Retrieved from [Link]

  • Oxidation of methamphetamine and methylenedioxymethamphetamine by CYP2D6. (n.d.). Semantic Scholar. Retrieved from [Link]

  • MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? (n.d.). Frontiers. Retrieved from [Link]

  • Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. (2021, November 5). MDPI. Retrieved from [Link]

  • Lim, H. K., & Foltz, R. L. (n.d.). In vivo formation of aromatic hydroxylated metabolites of 3,4-(methylenedioxy)methamphetamine in the rat. PubMed. Retrieved from [Link]

  • 4-Methylamphetamine. (n.d.). Wikipedia. Retrieved from [Link]

  • Toxicity of the amphetamine metabolites 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose. (n.d.). PMC. Retrieved from [Link]

  • Simultaneous determination of methamphetamine, 3,4-methylenedioxy-N-methylamphetamine, 3,4-methylenedioxy-N-ethylamphetamine, N,N-dimethylamphetamine, and their metabolites in urine by liquid chromatography-electrospray ionization-tandem mass spectrometry. (2008, December 15). PubMed. Retrieved from [Link]

  • Impact of Cytochrome P450 2D6 Function on the Chiral Blood Plasma Pharmacokinetics of 3,4-Methylenedioxymethamphetamine (MDMA) and Its Phase I and II Metabolites in Humans. (2016, March 11). PMC. Retrieved from [Link]

  • Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. (2021, August 6). PMC. Retrieved from [Link]

  • 4-Methylmethamphetamine. (n.d.). Wikipedia. Retrieved from [Link]

  • The analysis of methylamphetamine and para‐hydroxy‐methylamphetamine in post‐mortem hair samples using liquid chromatography–tandem mass spectrometry. (2024, July 1). PMC. Retrieved from [Link]

  • The role of human hepatic cytochrome P450 isozymes in the metabolism of racemic 3,4-methylenedioxyethylamphetamine and its single enantiomers. (2009, June 15). PubMed. Retrieved from [Link]

  • 4-Hydroxyamphetamine. (n.d.). Wikipedia. Retrieved from [Link]

  • Reversible inhibition of aromatic hydroxylation of methamphetamine in rat liver microsomal preparations pretreated with methamphetamine. (n.d.). PubMed. Retrieved from [Link]

  • N-demethylation of methamphetamine and selegiline. (n.d.). ResearchGate. Retrieved from [Link]

  • Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. (n.d.). Frontiers. Retrieved from [Link]

  • N-methylation dissociates methamphetamine's neurotoxic and behavioral pharmacologic effects. (n.d.). PubMed. Retrieved from [Link]

  • Schedules of Controlled Substances: Placement of para-Methoxymethamphetamine (PMMA) in Schedule I. (2020, May 15). Federal Register. Retrieved from [Link]

  • Decomposition of methamphetamine and formation of N-methylmethamphetamine over 30 days in the presence of various concentrations of formalin (5, 10, or 20%) at pH 7. (n.d.). ResearchGate. Retrieved from [Link]

  • Metabolism of 3,4-(Methylenedioxy)-methamphetamine. (n.d.). Institutional Repository. Retrieved from [Link]

  • In vivo effects of amphetamine on metabolites and metabolic rate in brain. (n.d.). PubMed. Retrieved from [Link]

  • Amphetamine. (2014, December 12). wikidoc. Retrieved from [Link]

Sources

Foundational

Unveiling the Monoaminergic Pharmacology of (S)-4-Methylmethamphetamine: Mechanisms of Dopamine and Serotonin Release

Executive Summary As a Senior Application Scientist specializing in monoaminergic systems, I have structured this technical guide to dissect the precise pharmacodynamic mechanisms of (S)-4-methylmethamphetamine ((S)-4-MM...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in monoaminergic systems, I have structured this technical guide to dissect the precise pharmacodynamic mechanisms of (S)-4-methylmethamphetamine ((S)-4-MMA) . Commonly known in the literature as mephedrine, (S)-4-MMA is a putative stimulant and entactogen that acts as a potent serotonin–norepinephrine–dopamine releasing agent (SNDRA)[1].

While structurally analogous to methamphetamine, the addition of a 4-methyl group on the phenyl ring fundamentally alters its interaction with presynaptic transporters. This guide explores the causality behind its balanced monoamine release profile, its unique interactions with the vesicular monoamine transporter 2 (VMAT2), and provides field-proven, self-validating protocols for quantifying these mechanisms in the laboratory.

Molecular Pharmacodynamics: The Balanced SNDRA Profile

Classic amphetamines (like dextromethamphetamine) are highly selective for the dopamine transporter (DAT) and norepinephrine transporter (NET), with minimal affinity for the serotonin transporter (SERT). However, structural activity relationship (SAR) studies demonstrate that para-substitution (such as the 4-methyl group in 4-MMA) drastically increases SERT affinity[2].

Like other monoamine releasing agents (MRAs), (S)-4-MMA does not merely block reuptake; it acts as a competitive substrate at the plasma membrane[3]. Upon binding to DAT and SERT, the drug is translocated into the intracellular space. This process alters the transporter's conformational state, triggering reverse transport (efflux) , which pumps cytosolic dopamine (DA) and serotonin (5-HT) out into the synaptic cleft[3].

Quantitative Pharmacological Data

To understand the efficacy of (S)-4-MMA, we must compare its half-maximal effective concentration ( EC50​ ) for monoamine release against its structural relatives. Lower EC50​ values indicate higher potency.

CompoundNET EC50​ (nM)DAT EC50​ (nM)SERT EC50​ (nM)Target Selectivity
Dextromethamphetamine 12.3–14.38.5–40.4736–1,292DA/NE Dominant
(S)-4-Methylmethamphetamine 66.941.367.4Balanced SNDRA
4-Methylamphetamine 22.244.153.4Balanced SNDRA
Mephedrone (4-MMC) 58.0–62.749.1–51.0118.3–122.0Balanced SNDRA

Data summarized from in vitro transporter release assays[1][2].

The VMAT2 Exemption and the Cytosolic Dopamine Hypothesis

A critical focal point in drug development is neurotoxicity. Methamphetamine is notoriously neurotoxic to dopaminergic terminals. It acts as a potent substrate for VMAT2, collapsing the vesicular pH gradient and displacing massive amounts of vesicular DA into the cytosol[4]. This excess cytosolic DA auto-oxidizes into destructive reactive oxygen species (ROS), leading to terminal degeneration.

In stark contrast, (S)-4-MMA exhibits minimal dopaminergic neurotoxicity in murine models [1]. Why? The 4-methyl substitution sterically hinders robust VMAT2 interaction[4]. Consequently, (S)-4-MMA relies primarily on the pre-existing cytosolic pool of DA for DAT-mediated efflux, rather than forcing massive vesicular depletion.

Causality & Proof of Mechanism: This hypothesis is validated by manipulating the cytosolic DA pool. When (S)-4-MMA is co-administered with L-DOPA (a DA precursor) or pargyline (a monoamine oxidase inhibitor)—both of which artificially inflate cytosolic DA levels—severe dopaminergic neurotoxicity is immediately restored[1][4].

Mechanism S4MMA (S)-4-MMA DAT DAT (Reverse Transport) S4MMA->DAT Substrate Binding SERT SERT (Reverse Transport) S4MMA->SERT Substrate Binding VMAT2 VMAT2 (Reduced Affinity) S4MMA->VMAT2 Weak Interaction ExtDA Extracellular DA (Moderate Increase) DAT->ExtDA Efflux Ext5HT Extracellular 5-HT (Massive Increase) SERT->Ext5HT Efflux CytDA Cytosolic DA Pool (Maintained) VMAT2->CytDA Minimal Disruption CytDA->DAT Source for Efflux Cyt5HT Cytosolic 5-HT Pool Cyt5HT->SERT Source for Efflux

Mechanism of (S)-4-MMA induced monoamine efflux via DAT/SERT and weak VMAT2 interaction.

Self-Validating Experimental Methodologies

Protocol A: In Vitro Synaptosomal Radioligand Efflux Assay

Why synaptosomes? Unlike transfected HEK cells, isolated rat brain synaptosomes preserve the native stoichiometric ratio of DAT/SERT to intracellular regulatory proteins, providing a physiologically accurate model for substrate-induced reverse transport.

Workflow Prep Synaptosome Isolation Load Radioligand Loading Prep->Load Validate Viability Expose (S)-4-MMA Exposure Load->Expose Wash Unbound Filter Rapid Filtration Expose->Filter Stop Reuptake Measure Scintillation Counting Filter->Measure Quantify Efflux

Step-by-step workflow for in vitro synaptosomal monoamine release assay.

Step-by-Step Methodology:

  • Tissue Isolation: Decapitate male Sprague-Dawley rats. Rapidly dissect the striatum (for DAT assays) and the prefrontal cortex/hippocampus (for SERT assays). Homogenize in ice-cold 0.32 M sucrose buffer.

  • Synaptosome Preparation: Centrifuge homogenate at 1,000 × g for 10 mins. Collect the supernatant and centrifuge at 12,000 × g for 20 mins to isolate the P2 synaptosomal pellet. Resuspend in oxygenated Krebs-Ringer buffer.

  • Radioligand Loading: Incubate synaptosomes with 5 nM [3H] -Dopamine or [3H] -Serotonin for 30 minutes at 37°C to allow transporter-mediated uptake.

  • Washing: Centrifuge and wash the pellet twice to remove extracellular (unbound) radioligand.

  • Drug Exposure: Aliquot synaptosomes into 96-well plates. Expose to varying concentrations of (S)-4-MMA (1 nM to 10 μM) for exactly 5 minutes.

  • Rapid Filtration (Crucial Step): Terminate the reaction using a Brandel cell harvester to rapidly filter the samples through GF/B glass fiber filters. Causality: Rapid filtration prevents the reuptake of the released radioligand, ensuring we measure true efflux rather than a net equilibrium state.

  • Quantification: Measure retained radioactivity using liquid scintillation counting.

  • Self-Validation Check: Every plate must include a baseline control (buffer only) and a positive control (10 μM Dextromethamphetamine for DAT; 10 μM Fenfluramine for SERT). If the positive control fails to induce >80% fractional release, the synaptosomal preparation is deemed non-viable and the data is discarded.

Protocol B: In Vivo Microdialysis with HPLC-ECD

While synaptosomes prove direct transporter interaction, they lack intact neural circuitry. In vivo microdialysis provides a self-validating temporal map of monoamine release in a living system.

Step-by-Step Methodology:

  • Stereotaxic Surgery: Implant a guide cannula into the nucleus accumbens (NAc) of anesthetized rats. Allow 5 days for recovery.

  • Probe Insertion: Insert a concentric microdialysis probe (2 mm active membrane) through the guide cannula. Perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.5 μL/min.

  • Baseline Validation (Self-Validation Check): Collect dialysate in 15-minute fractions. Do not proceed with drug administration until three consecutive baseline samples vary by <10% in monoamine concentration. This proves system stability.

  • Drug Administration: Administer (S)-4-MMA (e.g., 3 mg/kg, i.p.) and continue collecting 15-minute fractions for 3 hours.

  • HPLC-ECD Analysis: Inject dialysate into a High-Performance Liquid Chromatography system coupled with an Electrochemical Detector (HPLC-ECD). Quantify extracellular DA and 5-HT peaks against known standard curves.

Conclusion

The pharmacological profile of (S)-4-MMA highlights a fascinating principle in neuropharmacology: minor structural modifications can drastically shift transporter affinity and neurotoxic potential. By acting as a balanced SNDRA with reduced VMAT2 affinity, (S)-4-MMA avoids the severe ROS-mediated dopaminergic terminal damage characteristic of classic methamphetamines, provided the cytosolic dopamine pool is not artificially inflated. Understanding these mechanisms through rigorous, self-validating assays is paramount for future drug development and toxicological assessments.

References

  • Source: wikipedia.
  • Source: nih.
  • Source: wikipedia.
  • Source: wikipedia.

Sources

Exploratory

Pharmacokinetic and Pharmacodynamic Profiling of (S)-4-Methylmethamphetamine in Animal Models

Executive Summary (S)-4-Methylmethamphetamine (4-MMA), also known as mephedrine, is a synthetic phenethylamine and the β-deketo analogue of mephedrone (4-MMC). As a potent serotonin-norepinephrine-dopamine releasing agen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-4-Methylmethamphetamine (4-MMA), also known as mephedrine, is a synthetic phenethylamine and the β-deketo analogue of mephedrone (4-MMC). As a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA), 4-MMA presents a unique pharmacological profile. Unlike classical amphetamines, 4-MMA exhibits a distinct dissociation between monoamine efflux and dopaminergic neurotoxicity. This technical guide synthesizes the pharmacokinetic (PK) properties, stereoselective metabolism, and mechanistic pharmacodynamics of (S)-4-MMA in rodent models, providing a validated framework for neurotoxicological research.

Structural Pharmacology & Receptor Kinetics

The structural identity of (S)-4-MMA dictates its receptor binding affinity and subsequent metabolic fate. The presence of the 4-methyl ring substituent, combined with the absence of the β-keto group found in synthetic cathinones, shifts its affinity heavily toward the serotonin transporter (SERT) while maintaining robust activity at the dopamine transporter (DAT) and norepinephrine transporter (NET) [1].

Causality in Receptor Binding

The stereochemistry of the (S)-enantiomer aligns optimally with the binding pockets of monoamine transporters. This configuration allows (S)-4-MMA to act as a "substrate-type" releaser. It reverses transporter flux, pushing monoamines out of the neuron and into the synaptic cleft. As shown in Table 1, 4-MMA is a highly balanced SNDRA compared to classical dextroamphetamine, which is heavily skewed toward dopamine and norepinephrine.

Table 1: Comparative Monoamine Release EC50 Values (nM)

Compound NET EC50 (nM) DAT EC50 (nM) SERT EC50 (nM)
Dextroamphetamine 6.6–10.2 5.8–24.8 698–1,765
4-Methylmethamphetamine 66.9 41.3 67.4

| Mephedrone (4-MMC) | 58.0–62.7 | 49.1–51.0 | 118.3–122.0 |

Data synthesized from in vitro synaptosome assays [1]. Lower values indicate higher potency.

Pharmacokinetic Properties: The (S)-Enantiomer Advantage

The pharmacokinetics of 4-MMA in murine models are heavily influenced by its lipophilicity and stereochemistry. Drawing from established data on its β-keto analogue, mephedrone, the (S)-enantiomer undergoes rapid stereoselective metabolism [2].

  • Absorption & Distribution: (S)-4-MMA rapidly crosses the blood-brain barrier (BBB) due to its high lipophilicity, lacking the polarity introduced by a β-keto oxygen. Peak brain concentrations are typically achieved within 15–30 minutes post-intraperitoneal (i.p.) injection.

  • Metabolism (Hepatic Clearance): The (S)-enantiomer is preferentially metabolized by hepatic CYP450 enzymes (specifically CYP2D6 analogues in rodents) via N-demethylation and aliphatic hydroxylation. This results in a shorter elimination half-life and higher systemic clearance compared to the (R)-enantiomer.

  • Microbiome Interactions: Systemic exposure to 4-MMA significantly alters the gut-brain axis. In mice, 4-MMA administration causes a statistically significant increase in the relative abundance of both Firmicutes and Bacteroidetes phyla [3].

Mechanistic Insights: The Attenuation of Neurotoxicity

A central paradox of 4-MMA is its ability to induce massive dopamine efflux without causing the severe dopaminergic terminal damage characteristic of methamphetamine (METH).

The Cytosolic Dopamine Hypothesis

METH induces neurotoxicity by disrupting the Vesicular Monoamine Transporter 2 (VMAT2). This collapses the vesicular pH gradient, dumping massive amounts of dopamine into the cytosol. This cytosolic dopamine rapidly auto-oxidizes into reactive oxygen species (ROS) and toxic quinones, destroying the neuron.

(S)-4-MMA, despite entering via DAT, lacks the structural capability to significantly disrupt VMAT2. Therefore, vesicular dopamine remains safely sequestered, and cytosolic dopamine never reaches the threshold required for ROS generation [4].

Table 2: Comparative In Vivo Toxicity Biomarkers in Mice

Biomarker / Parameter Methamphetamine (S)-4-MMA Mephedrone (4-MMC)
VMAT2 Disruption High Minimal Minimal
Cytosolic DA Accumulation Severe Low Low

| GFAP/Iba-1 Glial Reactivity | Highly Elevated | Baseline/Mild | Baseline |

Pathway A (S)-4-MMA Exposure B DAT / SERT / NET Substrate Binding A->B C Monoamine Efflux (DA, 5-HT, NE) B->C D Preserved VMAT2 Function (Low Cytosolic DA) C->D E Attenuated ROS Generation D->E F Minimal Dopaminergic Neurotoxicity E->F

Fig 1. Pharmacodynamic pathway of (S)-4-MMA demonstrating attenuated neurotoxicity via VMAT2.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They establish causality by challenging the metabolic and neurochemical thresholds of the animal model.

Protocol 1: Binge-Like Administration & L-DOPA Challenge

Purpose: To prove that 4-MMA's lack of neurotoxicity is due to low cytosolic dopamine, not an inherent neuroprotective property. Causality: A single dose fails to capture the cumulative oxidative stress of human recreational use. A binge regimen saturates hepatic clearance. Co-administering L-DOPA bypasses tyrosine hydroxylase, artificially flooding the cytosol with dopamine to test the ROS hypothesis [4].

  • Subject Preparation: Acclimate adult male C57BL/6 mice for 7 days. Maintain ambient temperature at 22±1°C (temperature control is critical, as hyperthermia exacerbates neurotoxicity).

  • Binge Regimen: Administer (S)-4-MMA (40 mg/kg, i.p.) in four successive injections at 2-hour intervals.

  • L-DOPA Co-administration: In the test cohort, administer L-DOPA (with carbidopa to prevent peripheral breakdown) 30 minutes prior to each 4-MMA injection.

  • Validation Check: Monitor core body temperature via rectal probe. 4-MMA induces hyperthermia; failure to observe a temperature spike indicates dosing failure or compromised drug integrity.

  • Endpoint Analysis: Sacrifice at 72 hours post-binge. Perform immunohistochemistry for GFAP (astrogliosis) and Iba-1 (microglial activation). Expected Result: 4-MMA alone shows baseline GFAP; 4-MMA + L-DOPA shows severe astrogliosis, validating the cytosolic dopamine hypothesis.

Protocol 2: Stereoselective LC-MS/MS Pharmacokinetic Profiling

Purpose: To quantify the clearance and half-life of (S)-4-MMA in plasma and brain dialysate. Causality: Using a chiral stationary phase ensures that the rapid clearance of the (S)-enantiomer is not masked by the slower clearance of the (R)-enantiomer, preventing confounded PK parameters.

  • Microdialysis Setup: Stereotaxically implant a guide cannula into the mouse striatum. Insert a microdialysis probe (2 mm active membrane) and perfuse with artificial cerebrospinal fluid (aCSF) at 1.0 μL/min.

  • Baseline Stabilization (Self-Validation): Collect dialysate for 2 hours prior to drug administration. Variance in baseline monoamines >10% indicates surgical trauma; discard subject to maintain data integrity.

  • Sampling: Administer (S)-4-MMA (10 mg/kg, i.v.). Collect serial blood samples (via tail vein) and brain dialysate at 15, 30, 60, 120, and 240 minutes.

  • Extraction: Spike 50 μL of plasma/dialysate with 10 ng of deuterated internal standard (4-MMA-d3). Precipitate proteins using 150 μL of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 mins.

  • Quantification: Inject supernatant into an LC-MS/MS equipped with a chiral column (e.g., Chiralpak CBH). Monitor the precursor-to-product ion transition (m/z 164.1 → 133.1).

Workflow S1 Animal Dosing (Binge Regimen) S2 In Vivo Microdialysis & Serial Bleeds S1->S2 S3 Protein Precipitation & Extraction S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 PK/PD Parameter Derivation S4->S5

Fig 2. Self-validating in vivo experimental workflow for 4-MMA pharmacokinetic profiling.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Chiral Separation Techniques for 4-Methylmethamphetamine (4-MMA) Enantiomers

Rationale and Pharmacological Context 4-Methylmethamphetamine (4-MMA) is a ring-substituted synthetic phenethylamine and the des-β-keto analog of the popular designer drug mephedrone. The pharmacological profile of 4-MMA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Pharmacological Context

4-Methylmethamphetamine (4-MMA) is a ring-substituted synthetic phenethylamine and the des-β-keto analog of the popular designer drug mephedrone. The pharmacological profile of 4-MMA is highly stereoselective; its enantiomers exhibit differential affinities for plasma membrane monoamine transporters, specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[1].

Although 4-MMA sold on the illicit market is typically a racemic mixture due to the high cost of asymmetric synthesis[2], isolating and quantifying the individual (R)

  • and (S) -enantiomers is critical for accurate toxicological profiling, pharmacokinetic studies, and forensic identification. Because enantiomers share identical physicochemical properties in achiral environments, specialized techniques utilizing chiral environments are required for their resolution[3].

This application note details three field-proven, self-validating methodologies for the enantioseparation of 4-MMA: Direct Chiral High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Indirect Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols & Mechanistic Workflows

Protocol A: Direct Normal-Phase Chiral HPLC

Objective: Preparative isolation and routine analytical quantification. Mechanism: This method utilizes an amylose tris(3,5-dimethylphenyl carbamate) chiral stationary phase (CSP)[4]. Chiral recognition occurs via a combination of hydrogen bonding (through carbamate linkages), π−π interactions (via phenyl rings), and steric inclusion within the helical groove of the amylose polymer.

Self-Validation Checkpoint: Before analyzing unknown samples, inject a verified racemic 4-MMA standard. The system is only validated for use if the calculated resolution ( Rs​ ) between the two enantiomeric peaks is ≥1.5 . If Rs​<1.5 , the column may be degraded, or the mobile phase requires re-equilibration.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mixture of Hexane / Isopropanol / Diethylamine (DEA) at a ratio of 90:10:0.1 (v/v/v). Degas ultrasonically for 15 minutes.

    • Causality: 4-MMA is a basic secondary amine. Without the addition of 0.1% DEA, the amine group will interact strongly with residual acidic silanol groups on the silica support of the CSP. DEA acts as a sacrificial base, masking these silanols to prevent severe peak tailing and catastrophic loss of resolution.

  • Column Equilibration: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Flush with the mobile phase at 1.0 mL/min for at least 45 minutes until the baseline stabilizes.

  • Sample Preparation: Dissolve 4-MMA free base in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Execution: Inject 10 µL of the sample. Maintain a constant flow rate of 1.0 mL/min at an isothermal column temperature of 25°C.

  • Detection: Monitor absorbance via a Diode Array Detector (DAD) at 210 nm and 254 nm.

Protocol B: Capillary Electrophoresis (CE) with Cyclodextrin Selectors

Objective: High-efficiency, low-volume analytical separation[5]. Mechanism: Separation is achieved through the formation of transient host-guest inclusion complexes between the 4-MMA enantiomers and Highly Sulfated β -Cyclodextrin (HS- β -CD) in the background electrolyte.

Self-Validation Checkpoint: Inject a neutral electroosmotic flow (EOF) marker (e.g., thiourea or acetone) prior to the sample. The method is validated only if the EOF marker migration time exceeds 10 minutes, confirming that the EOF is sufficiently suppressed to allow for counter-current separation.

Step-by-Step Methodology:

  • BGE Preparation: Prepare a 50 mM sodium phosphate buffer adjusted to pH 2.5 using phosphoric acid. Add 10 mM HS- β -CD to the buffer.

    • Causality: The pH of 2.5 is a critical parameter. At this highly acidic pH, the silanol groups on the inner wall of the fused silica capillary are protonated, which drastically suppresses the EOF. Simultaneously, 4-MMA ( pKa​≈10 ) is fully protonated and cationic. When voltage is applied, the anionic HS- β -CD migrates toward the anode, while the cationic 4-MMA migrates toward the cathode. This counter-current mobility maximizes the interaction time between the analyte and the chiral selector, yielding exceptionally high resolution.

  • Capillary Conditioning: Use an uncoated fused silica capillary (50 µm ID x 40 cm effective length). Pre-condition daily with 0.1 M NaOH (5 min), purified water (5 min), and BGE (5 min).

  • Injection: Perform hydrodynamic injection at 50 mbar for 5 seconds.

  • Separation: Apply a voltage of +15 kV. Maintain capillary temperature at 20°C.

  • Detection: Utilize UV detection at 210 nm or Capacitively Coupled Contactless Conductivity Detection (C4D).

Protocol C: Indirect GC-MS via Chiral Derivatization

Objective: Forensic structural confirmation and trace-level identification. Mechanism: Because enantiomers cannot be separated on standard achiral GC columns, they are reacted with an enantiopure chiral derivatizing agent (CDA) to form diastereomers. Diastereomers possess different physical properties (e.g., boiling points, dipole moments) and can be easily resolved on standard stationary phases.

Self-Validation Checkpoint: Run a blank derivatization control (reagents only, no 4-MMA) through the GC-MS. The system is validated if no artifactual peaks appear within the expected retention window of the 4-MMA diastereomers.

Step-by-Step Methodology:

  • Sample Extraction: Extract 4-MMA free base into 500 µL of anhydrous ethyl acetate.

  • Derivatization: Add 50 µL of 0.1 M (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC) in chloroform to the extract. Seal the vial and incubate at 60°C for 30 minutes.

    • Causality: 4-MMA lacks the thermal stability required for direct chiral GC analysis, often leading to peak broadening or on-column degradation. Derivatization with L-TPC neutralizes the basic amine, significantly increasing the molecule's volatility and thermal stability while simultaneously converting the enantiomers into resolvable diastereomers.

  • Evaporation & Reconstitution: Evaporate the mixture to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of ethyl acetate.

  • GC-MS Execution: Inject 1 µL in splitless mode onto an HP-5MS column (30 m x 0.25 mm x 0.25 µm).

  • Temperature Program: Initial temperature 100°C (hold 1 min), ramp at 10°C/min to 250°C, hold for 5 min.

  • Detection: Operate the mass spectrometer in Electron Ionization (EI) mode (70 eV). Monitor specific fragmented ions (e.g., m/z 58, 110) for structural confirmation.

Method Selection Workflow

G Start 4-MMA Racemic Sample HPLC Chiral HPLC (Polysaccharide CSP) Start->HPLC Preparative / Routine Analysis CE Capillary Electrophoresis (Cyclodextrin Selector) Start->CE High-Resolution / Low Volume GC GC-MS (Chiral Derivatization) Start->GC Forensic Profiling / MS ID HPLC_Out Enantiomeric Fractions (High Yield) HPLC->HPLC_Out CE_Out Electropherogram (High Efficiency) CE->CE_Out GC_Out Mass Spectra (Structural Confirmation) GC->GC_Out

Decision matrix for selecting 4-MMA chiral separation workflows based on analytical objectives.

Quantitative Data Summary

The following table synthesizes the comparative performance metrics of the three methodologies for 4-MMA enantioseparation:

ParameterChiral HPLC (Normal Phase)Capillary Electrophoresis (CE)GC-MS (Indirect Derivatization)
Chiral Selector / Reagent Amylose tris(3,5-dimethylphenyl carbamate)Highly Sulfated β -Cyclodextrin(S)-(-)-N-(Trifluoroacetyl)prolyl chloride
Separation Mechanism Direct (Transient Diastereomeric Complexes)Direct (Host-Guest Inclusion)Indirect (Covalent Diastereomers)
Typical Resolution ( Rs​ ) 1.5 – 2.5> 3.01.5 – 2.0
Typical Run Time 15 – 25 min10 – 15 min20 – 30 min
Sample Consumption High (10-20 µL injection)Extremely Low (nL injection)Moderate (1 µL injection)
Primary Advantage Scalable for preparative fraction collectionUnmatched theoretical plate countUnambiguous mass spectral confirmation

Sources

Application

GC-MS protocols for detecting (S)-4-methylmethamphetamine in biological samples

Application Note: High-Resolution GC-MS Protocol for the Enantioselective Detection of (S)-4-Methylmethamphetamine in Biological Matrices Executive Summary 4-Methylmethamphetamine (4-MMA) is an emerging synthetic ampheta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution GC-MS Protocol for the Enantioselective Detection of (S)-4-Methylmethamphetamine in Biological Matrices

Executive Summary

4-Methylmethamphetamine (4-MMA) is an emerging synthetic amphetamine-type stimulant (ATS) known for its potent monoamine-releasing properties [1]. Because the enantiomers of ATS compounds exhibit distinct pharmacodynamic and neurotoxic profiles—with the (S)-enantiomer typically acting as the more potent eutomer—enantioselective analytical methods are critical for forensic investigations and clinical toxicology. This application note details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the specific isolation, chiral derivatization, and quantification of (S)-4-MMA in whole blood and urine.

Scientific Rationale & Mechanistic Insights

The Causality of Alkaline Liquid-Liquid Extraction (LLE)

Biological matrices are highly complex, containing proteins, lipids, and endogenous interfering compounds. 4-MMA is a secondary amine with a pKa of approximately 9.9. At physiological pH, it exists primarily in its ionized, hydrophilic state. To extract it efficiently into an organic solvent, the matrix must be alkalinized to a pH > 11 using NaOH. This suppresses ionization, converting 4-MMA into its lipophilic free-base form, which readily partitions into ethyl acetate [2].

The Necessity of Chiral Derivatization

Standard GC stationary phases (e.g., 5% phenyl-methylpolysiloxane) are achiral and cannot resolve enantiomers. To achieve indirect chiral separation, the secondary amine of 4-MMA is reacted with the chiral derivatizing agent (CDA) (S)-(-)-N-(trifluoroacetyl)prolyl chloride (L-TPC) [3].

  • Mechanism: L-TPC undergoes a nucleophilic acyl substitution with the secondary amine of 4-MMA, releasing HCl as a byproduct.

  • Outcome: This reaction converts the (S)- and (R)-enantiomers of 4-MMA into diastereomers. Because diastereomers possess different spatial geometries and boiling points, they exhibit distinct retention times on standard achiral GC columns [4].

Mechanism A Target Analyte (S)-4-Methylmethamphetamine (Secondary Amine) C Nucleophilic Acyl Substitution - HCl Byproduct A->C B Chiral Reagent L-TPC (S)-(-)-N-(Trifluoroacetyl)prolyl chloride B->C D Diastereomer Product (S)-4-MMA-L-TPC Derivative (Resolvable on Achiral GC) C->D

Fig 1. Nucleophilic acyl substitution mechanism forming the (S)-4-MMA-L-TPC diastereomer.

Methodology: Self-Validating Protocol

To ensure a self-validating system, this protocol utilizes an Isotope-Dilution Mass Spectrometry (IDMS) approach. By spiking a deuterated internal standard (IS) directly into the raw biological sample, any subsequent losses during extraction or variations in derivatization efficiency are mathematically normalized [5].

Reagents & Materials
  • Standards: (S)-4-MMA reference standard, Amphetamine-d11 (Internal Standard).

  • Reagents: 1 M NaOH, Ethyl Acetate (LC-MS grade), 0.1 M L-TPC in chloroform.

  • Equipment: Benchtop centrifuge, nitrogen evaporator, GC-MS system (e.g., Agilent 7890B/5977B) equipped with an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm).

Step-by-Step Experimental Workflow

Step 1: Matrix Spiking & Alkalinization

  • Aliquot 500 µL of the biological sample (whole blood or urine) into a 15 mL glass centrifuge tube.

  • Spike the sample with 20 µL of the Amphetamine-d11 internal standard (10 µg/mL). Causality: Spiking before any manipulation ensures the IS undergoes the exact same matrix suppression and extraction dynamics as the target analyte.

  • Add 100 µL of 1 M NaOH to adjust the pH to >11. Vortex briefly.

Step 2: Liquid-Liquid Extraction (LLE) 4. Add 2.0 mL of ethyl acetate to the alkalinized sample. 5. Mechanically shake or vortex vigorously for 3 minutes to facilitate phase transfer. 6. Centrifuge at 4000 rpm for 5 minutes at 4°C to achieve sharp phase separation. 7. Transfer the upper organic layer (ethyl acetate) to a clean glass vial. 8. Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

Step 3: Chiral Derivatization 9. Reconstitute the dried extract in 50 µL of ethyl acetate. 10. Add 50 µL of 0.1 M L-TPC reagent. Seal the vial tightly with a PTFE-lined cap. 11. Incubate in a heating block at 70°C for 20 minutes to drive the acylation reaction to completion. 12. Remove from heat, uncap, and evaporate to dryness under nitrogen to remove the unreacted L-TPC and the volatile HCl byproduct (which degrades GC columns). 13. Reconstitute the derivatized residue in 100 µL of ethyl acetate. Transfer to a GC autosampler vial with a micro-insert.

Workflow A Biological Sample (Urine/Blood) B Alkaline LLE (pH >11, EtOAc) A->B C Organic Phase Evaporation B->C D Chiral Derivatization (L-TPC, 70°C) C->D E GC-MS Analysis (SIM Mode) D->E

Fig 2. Experimental workflow for the extraction and chiral derivatization of (S)-4-MMA.

GC-MS Analytical Parameters
  • Inlet: 250°C, Splitless mode (1 µL injection volume).

  • Carrier Gas: Helium (Grade 5.0) at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial hold at 80°C for 1 min; ramp at 15°C/min to 280°C; final hold for 5 min.

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Transfer line at 280°C, Ion source at 230°C.

  • Selected Ion Monitoring (SIM):

    • (S)-4-MMA-L-TPC Derivative: m/z 166 (Base peak, N-trifluoroacetylpyrrolidine fragment), m/z 251 (Alpha-cleavage loss of 4-methylbenzyl group), m/z 105 (4-methylbenzyl cation).

    • Amphetamine-d11-L-TPC (IS): m/z 166, m/z 244.

Data Presentation & Validation Metrics

The protocol yields highly reproducible quantitative data, effectively isolating the (S)-enantiomer from matrix interferences. Method validation parameters (summarized below) demonstrate the system's robustness across both blood and urine matrices.

Validation ParameterWhole Blood MatrixUrine MatrixAnalytical Significance
Limit of Detection (LOD) 1.5 ng/mL0.8 ng/mLEnsures detection of trace residual metabolites.
Limit of Quantitation (LOQ) 5.0 ng/mL2.5 ng/mLLowest concentration for reliable IDMS integration.
Linear Dynamic Range 5.0 – 500 ng/mL2.5 – 500 ng/mLCovers both therapeutic and fatal overdose ranges.
Mean Recovery (%) 89.4 ± 3.1%94.2 ± 2.5%Validates the efficiency of the alkaline LLE step.
Intra-day Precision (RSD) 4.8%3.6%Confirms the self-validating nature of the IS normalization.

References

  • Woźniak, M. K., et al. "Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood." Springer Medizin. Available at:[Link]

  • "Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples." MDPI. Available at:[Link]

  • Anneken, J. H., et al. "Assessing the role of dopamine in the differential neurotoxicity patterns of methamphetamine, mephedrone, methcathinone and 4-methylmethamphetamine." National Institutes of Health (NIH). Available at:[Link]

  • Al-Matrouk, A., et al. "Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS." Journal of King Saud University - Science. Available at:[Link]

  • "Indirect chiral separation of crystal methamphetamine seized in Saudi Arabia using GC-MS." Taylor & Francis Online. Available at:[Link]

Sources

Method

Enantioselective LC-MS/MS Quantification of (S)-4-Methylmethamphetamine in Whole Blood

Introduction & Scientific Rationale 4-Methylmethamphetamine (4-MMA), colloquially known as mephedrine, is a synthetic stimulant and entactogen belonging to the amphetamine class. It is frequently misidentified in literat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

4-Methylmethamphetamine (4-MMA), colloquially known as mephedrine, is a synthetic stimulant and entactogen belonging to the amphetamine class. It is frequently misidentified in literature as PMMA (which is actually 4-methoxymethamphetamine); however, 4-MMA is structurally distinct, acting as the β-deketo analogue of mephedrone and the N-methyl analogue of 4-methylamphetamine.

Pharmacologically, 4-MMA is a potent serotonin–norepinephrine–dopamine releasing agent (SNDRA) . Unlike traditional methamphetamines, 4-MMA exhibits an attenuated affinity for the vesicular monoamine transporter 2 (VMAT2). This structural nuance prevents massive cytosolic dopamine accumulation, thereby significantly reducing its dopaminergic neurotoxic potential . Because the (S)-enantiomer of amphetamine derivatives typically drives the primary noradrenergic and dopaminergic activity, stereospecific quantification is critical for accurate toxicokinetic profiling.

Causality in Methodological Design

Quantifying chiral amines in whole blood presents three distinct analytical challenges:

  • Matrix Complexity: Whole blood is rich in proteins and phospholipids that cause severe electrospray ionization (ESI) suppression. We utilize a hybrid Protein Precipitation (PPT) and Phospholipid Removal (PLR) strategy. This selectively traps lipids via size-exclusion and hydrophobic interactions while allowing the target amines to elute, ensuring high recovery and minimal matrix effects .

  • Enantiomeric Resolution: Instead of relying on cumbersome chiral derivatization, this method employs a Chiralpak CBH (Cellobiohydrolase) stationary phase. Operating at pH 6.0 ensures the basic amine of 4-MMA (pKa ~10.1) remains protonated, facilitating ionic interactions with the acidic clefts of the enzyme while remaining fully compatible with ESI+ MS/MS.

  • Self-Validating Framework: The protocol integrates a matched stable-isotope labeled internal standard (4-MMA-d5) introduced prior to extraction. This acts as a self-validating mechanism, mathematically correcting for volumetric losses during PPT/PLR and normalizing any residual ionization fluctuations in the MS source.

Mechanism MMA (S)-4-MMA Transporters DAT / SERT / NET (Plasma Membrane) MMA->Transporters Substrate/Releaser VMAT2 VMAT2 (Vesicles) MMA->VMAT2 Weak/No Affinity Efflux Non-Vesicular Monoamine Efflux Transporters->Efflux Transporter Reversal Tox Attenuated Neurotoxicity VMAT2->Tox Prevents Cytosolic DA Spike Receptors Receptor Activation (Stimulant/Entactogen) Efflux->Receptors Synaptic Increase

Fig 1. Pharmacological pathway of (S)-4-MMA highlighting attenuated VMAT2-mediated neurotoxicity.

Materials and Reagents

  • Analytical Standards: (S)-4-MMA hydrochloride (Purity ≥98%) , (R)-4-MMA hydrochloride (for chiral resolution verification), and 4-MMA-d5 (Internal Standard).

  • Biological Matrix: Drug-free human whole blood (K2EDTA anticoagulant).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Ammonium Acetate, Formic Acid.

  • Consumables: Agilent Captiva EMR-Lipid 96-well plates (or equivalent PLR plates), 96-well collection plates, sealing mats.

Step-by-Step Experimental Protocol

Phase 1: Preparation of Calibrators and Quality Controls (QCs)

A self-validating assay requires matrix-matched calibration to account for extraction efficiency.

  • Prepare a master stock solution of (S)-4-MMA at 1.0 mg/mL in MeOH.

  • Spike drug-free whole blood to create a calibration curve ranging from 1.0 ng/mL to 500 ng/mL .

  • Prepare independent QC samples at Low (3.0 ng/mL), Mid (150 ng/mL), and High (400 ng/mL) concentrations.

  • Prepare the Internal Standard (IS) working solution: 4-MMA-d5 at 100 ng/mL in ACN containing 1% formic acid.

Phase 2: Whole Blood Extraction (PPT + PLR)
  • Aliquot: Transfer 100 µL of whole blood (blank, calibrator, QC, or unknown sample) into a 2 mL 96-deep-well plate.

  • IS Addition & Precipitation: Add 400 µL of the IS working solution (ACN with 1% formic acid) to all wells except double blanks (use plain ACN with 1% FA for double blanks).

    • Causality: The 1:4 aqueous-to-organic ratio ensures complete denaturation of binding proteins, releasing protein-bound 4-MMA into the supernatant.

  • Agitation: Vortex the plate vigorously for 5 minutes at 1000 RPM.

  • Centrifugation: Centrifuge at 4,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Lipid Removal: Transfer 350 µL of the clear supernatant into a Captiva EMR-Lipid plate seated on a clean collection plate.

  • Elution: Apply a gentle vacuum (2–3 inHg) to pull the extract through the sorbent. The sorbent selectively retains phospholipids.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A. Vortex for 2 minutes and inject 5 µL into the LC-MS/MS.

Workflow A Whole Blood Sample (100 µL) B Protein Precipitation A->B C Phospholipid Removal B->C D N2 Evaporation & Reconstitution C->D E Chiral LC Separation D->E F ESI-QqQ MS/MS Quantification E->F

Fig 2. End-to-end sample preparation and LC-MS/MS workflow for whole blood analysis.

Phase 3: Enantioselective LC-MS/MS Conditions

Liquid Chromatography Parameters:

  • Column: Chiralpak CBH (100 × 2.0 mm, 5 µm).

  • Column Temperature: 25°C (Crucial for maintaining chiral recognition stability).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 6.0.

  • Mobile Phase B: Isopropanol (IPA).

  • Elution: Isocratic at 95% A / 5% B.

  • Flow Rate: 0.3 mL/min.

  • Run Time: 8.0 minutes. (S)-4-MMA and (R)-4-MMA must demonstrate baseline resolution (Rs ≥ 1.5).

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas: 800 L/hr.

Quantitative Data & Method Validation

The exact mass of 4-MMA is 163.136 Da, yielding a protonated precursor ion [M+H]+ at m/z 164.1. Collision-induced dissociation (CID) yields a dominant fragment at m/z 133.1 via the loss of methylamine (-31 Da), and a secondary methyltropylium ion at m/z 105.1.

Table 1: MRM Transitions and Collision Energies
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
(S)-4-MMA 164.1133.15015Quantifier
(S)-4-MMA 164.1105.15025Qualifier
4-MMA-d5 (IS) 169.1138.15015IS Quantifier
Table 2: Method Validation Parameters

Validation was performed in accordance with FDA bioanalytical guidelines, ensuring the protocol operates as a self-validating system.

Validation ParameterObserved ValueAcceptance Criteria
Linear Dynamic Range 1.0 – 500 ng/mL R2≥0.995 (1/x weighting)
Limit of Detection (LOD) 0.3 ng/mLS/N 3
Limit of Quantitation (LOQ) 1.0 ng/mLS/N 10, Precision 20% CV
Intra-day Precision (QC) 4.2% – 6.8% CV 15% CV
Inter-day Precision (QC) 5.5% – 8.1% CV 15% CV
Matrix Effect (Ion Suppression) 92% – 105%80% – 120% (IS normalized)
Extraction Recovery 88% – 94%Consistent across Low/Mid/High QCs

References

  • 4-Methylmethamphetamine - Wikipedia Source: Wikipedia URL:[Link]

  • Screening, Identification, and Quantitation of 102 Drugs in Human Whole Blood by LC/Q-TOF and LC-QQQ Source: Agilent Technologies URL:[Link]

Application

Application Note: NMR Spectroscopy Reference Parameters and Structural Elucidation of (S)-4-Methylmethamphetamine (4-MMA)

Introduction & Analytical Context (S)-4-methylmethamphetamine (4-MMA) is a synthetic phenethylamine and a potent monoamine release agent. In forensic chemistry and pharmaceutical analysis, distinguishing 4-MMA from its r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

(S)-4-methylmethamphetamine (4-MMA) is a synthetic phenethylamine and a potent monoamine release agent. In forensic chemistry and pharmaceutical analysis, distinguishing 4-MMA from its regioisomers (such as 2-MMA and 3-MMA) is a critical analytical challenge. Because the regioisomeric 2-, 3-, and 4-methylmethamphetamines yield virtually identical electron ionization mass spectra (EI-MS), mass spectrometry alone is an ineffective technique for definitive discrimination without complex derivatization[1]. Consequently, serves as the authoritative, non-destructive gold standard for unambiguous structural elucidation and isomer differentiation[2].

Causality in Experimental Choices (Expertise & Experience)

A robust NMR protocol requires deliberate experimental choices to ensure spectral clarity and reproducibility. Do not treat sample preparation as a generic step; the chemical environment directly dictates the spectral output:

  • Solvent Selection: Seized or synthesized 4-MMA is predominantly encountered as a hydrochloride (HCl) salt. Deuterium oxide (D₂O) or Methanol-d₄ are the optimal solvents for the salt form. Chloroform-d (CDCl₃) should be strictly reserved for the free base. Attempting to dissolve the HCl salt in CDCl₃ results in poor solubility, micelle formation, and broadened peaks due to restricted molecular tumbling.

  • Internal Referencing: In D₂O, standard Tetramethylsilane (TMS) is insoluble. Therefore, 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) must be utilized as the quantitative internal standard, setting the reference point at exactly 0.00 ppm[3].

  • Temperature Control: Spectra must be recorded at a stabilized 300 K. This thermal baseline prevents line broadening caused by the rotameric exchange of the secondary N-methyl group and ensures sharp multiplicity for the aliphatic chain[3].

Experimental Protocol: Sample Preparation and Acquisition

Step-by-Step Methodology:

  • Sample Isolation: If analyzing a complex seized mixture, isolate the 4-MMA fraction using preparative LC-MS or a standard acid-base liquid-liquid extraction (basify, extract into ether, and precipitate as the HCl salt using HCl gas)[3].

  • Preparation: Accurately weigh 10–15 mg of purified 4-MMA HCl.

  • Dissolution: Dissolve the analyte in 600 µL of D₂O containing 0.1% TSP. If quantitative NMR (qNMR) is required, spike the solution with a known concentration of a highly pure calibrant (e.g., maleic acid)[4].

  • Transfer: Transfer the homogeneous solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active detection volume.

  • Acquisition Parameters:

    • ¹H NMR: Use a 400 or 500 MHz spectrometer. Apply a 90° pulse angle with a 45-second relaxation delay (to ensure full T1 relaxation for accurate integration), acquiring a minimum of 16 scans[4].

    • ¹³C NMR: Operate at 100 or 125 MHz with broadband proton decoupling, acquiring a minimum of 1024 scans.

Data Presentation: NMR Reference Parameters

The following tables summarize the reference chemical shifts for 4-MMA HCl in D₂O at 300 K. Note: Data is synthesized from the validated structural elucidation of the closely related 4-methylamphetamine and standard N-methylation shift increments[3][4].

Table 1: ¹H NMR Chemical Shifts (400 MHz, D₂O, referenced to TSP)

PositionProton(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
α-CH₃3H1.26Doublet (d)6.5
Ar-CH₃3H2.34Singlet (s)-
N-CH₃3H2.70Singlet (s)-
H-β (CH₂)2H2.90, 3.05Multiplets (m)Diastereotopic ABX system
H-α (CH)1H3.50Multiplet (m)-
H-2, H-62H7.22Doublet (d)8.0
H-3, H-52H7.27Doublet (d)8.0

Table 2: ¹³C NMR Chemical Shifts (100 MHz, D₂O, referenced to TSP)

PositionCarbon TypeChemical Shift (δ, ppm)
α-CH₃Primary (CH₃)15.5
Ar-CH₃Primary (CH₃)20.5
N-CH₃Primary (CH₃)30.5
C-βSecondary (CH₂)39.5
C-αTertiary (CH)56.5
C-2, C-6Aromatic (CH)129.5
C-3, C-5Aromatic (CH)129.8
C-1Aromatic (Cq)132.5
C-4Aromatic (Cq)138.0

Mechanistic Insights: A Self-Validating System (Trustworthiness)

The assignment of the para-substitution pattern relies on a self-validating matrix of 2D NMR techniques. Do not rely solely on 1D integration; use the following logical sequence to build an irrefutable structural proof:

  • ¹H-¹H COSY: Confirms the contiguous spin system of the aliphatic chain. It links the α-CH₃ doublet to the methine (H-α) multiplet, which in turn couples to the diastereotopic benzylic protons (H-β)[3].

  • ¹H-¹³C HSQC: Resolves overlapping proton signals by correlating them to their directly attached carbons. This confirms that the singlet at 2.34 ppm is attached to the carbon at 20.5 ppm, characteristic of an aromatic methyl group[3].

  • ¹H-¹³C HMBC (The Critical Step): HMBC correlates protons to carbons separated by two or three bonds. The definitive proof of the para (4-methyl) substitution is the strong 3-bond correlation between the Ar-CH₃ protons (2.34 ppm) and the aromatic methine carbons C-3/C-5 (~129.8 ppm). If the compound were 3-MMA (meta-substituted), the methyl protons would correlate to a quaternary carbon and two different methine carbons. This logical triangulation eliminates false positives and definitively identifies the regioisomer[3].

Workflow Visualization

NMR_Workflow cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Elucidation Start Seized Sample / Synthesized 4-MMA Prep Sample Preparation (Dissolve in D2O + TSP) Start->Prep H1 1H NMR (400/500 MHz) Proton Environments Prep->H1 C13 13C NMR Carbon Framework Prep->C13 COSY 1H-1H COSY Aliphatic Chain Connectivity H1->COSY HSQC 1H-13C HSQC Direct C-H Mapping H1->HSQC HMBC 1H-13C HMBC Quaternary C & Regioisomer ID H1->HMBC C13->HSQC C13->HMBC Analysis Regioisomer Differentiation (Confirming para-substitution) COSY->Analysis HSQC->Analysis HMBC->Analysis Result Confirmed (S)-4-MMA Structure Analysis->Result

Figure 1: Self-validating NMR workflow for the structural elucidation of 4-MMA.

References

  • Westphal, F., et al. "Identification of 4-Methylamphetamine in a seized Amphetamine Mixture." Toxichem Krimtech, 2011;78(Special Issue):314. URL:[Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "4-Methylamphetamine Monograph." SWGDRUG Monographs, 2014. URL:[Link]

  • Office of Justice Programs. "Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR)." National Institute of Justice, 2003. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13803306, 4-Methylmethamphetamine." PubChem, 2024. URL:[Link]

Sources

Method

Advanced Solid-Phase Extraction (SPE) Methodologies for the Isolation of (S)-4-Methylmethamphetamine (4-MMA)

(S)-4-Methylmethamphetamine (4-MMA) is a synthetic ring-substituted amphetamine derivative and a potent new psychoactive substance (NPS). In forensic and clinical toxicology, the extraction of amphetamine-type stimulants...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

(S)-4-Methylmethamphetamine (4-MMA) is a synthetic ring-substituted amphetamine derivative and a potent new psychoactive substance (NPS). In forensic and clinical toxicology, the extraction of amphetamine-type stimulants (ATS) from complex biological matrices (e.g., whole blood, plasma, urine) requires highly selective sample cleanup to prevent contamination of chromatographic systems and to concentrate trace-level analytes[1].

Recent advancements in GC-MS/MS and LC-MS/MS have enabled the simultaneous determination of multiple amphetamines and synthetic cathinones at sub-nanogram levels[2]. However, these highly sensitive analytical techniques remain highly susceptible to matrix effects (ion suppression or enhancement) if sample preparation is inadequate. This application note details the mechanistic rationale and step-by-step protocols for isolating 4-MMA using Mixed-Mode Cation Exchange (MCX) and Molecularly Imprinted Polymer (MIP) Solid-Phase Extraction (SPE).

Mechanistic Rationale: The Chemistry of Extraction

To design a self-validating extraction protocol, one must exploit the physicochemical properties of the target analyte. 4-MMA is a secondary amine with a pKa of approximately 10.1. At physiological pH, or when buffered to slightly acidic conditions (pH 6.0), the amine group is fully protonated, rendering the molecule positively charged.

The Mixed-Mode Advantage

Standard reversed-phase (C18) SPE relies solely on hydrophobic interactions, which often co-extract neutral lipids and proteins, leading to severe matrix effects. Mixed-mode nonpolar/cation exchange SPE overcomes this by utilizing a polymeric backbone functionalized with strong cation exchange groups (sulfonic acid)[3].

This creates a dual-retention mechanism:

  • Hydrophobic Retention: The aromatic ring and methyl groups of 4-MMA interact with the polymeric backbone.

  • Electrostatic Retention: The protonated secondary amine forms a strong ionic bond with the negatively charged sulfonic acid groups.

Because the analyte is ionically anchored to the sorbent, we can employ aggressively strong organic wash steps (e.g., 100% methanol) to elute neutral and acidic interferences without risking the loss of 4-MMA[3].

Experimental Workflow & Logic

SPE_Workflow S1 1. Sample Pre-treatment Dilution & pH Adjustment (pH 6.0) S2 2. SPE Cartridge Conditioning MeOH followed by H2O/Buffer S1->S2 Prepare Matrix S3 3. Sample Loading Analyte binds via dual-mechanism S2->S3 Activate Sorbent S4 4. Aggressive Washing 0.1M HCl then 100% MeOH S3->S4 Retain 4-MMA S5 5. Targeted Elution Basic Organic Solvent (e.g., 5% NH4OH) S4->S5 Remove Interferences S6 6. Evaporation & Reconstitution *Critical: Add acidic modifier before drying* S5->S6 Extract Analyte S7 7. Chromatographic Analysis LC-MS/MS or GC-MS/MS S6->S7 Ready for Injection

Workflow for Mixed-Mode Cation Exchange SPE of 4-MMA from biological matrices.

Step-by-Step Protocol: Mixed-Mode Polymeric Cation Exchange (MCX)

This protocol is designed as a self-validating system; each step serves a distinct chemical purpose to ensure high recovery and minimal matrix interference.

Materials Required:

  • Polymeric MCX SPE cartridges (e.g., 30 mg / 1 mL)

  • 0.1 M Phosphate buffer (pH 6.0)

  • Methanol (LC-MS grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • Elution Solvent: Dichloromethane / Isopropanol / Ammonium Hydroxide (78:20:2, v/v/v) or 5% NH₄OH in Methanol

Phase I: Preparation and Loading
  • Sample Pre-treatment: Aliquot 500 µL of the biological sample (urine, plasma, or whole blood). Spike with an appropriate isotopically labeled internal standard (e.g., Methamphetamine-d11). Dilute with 500 µL of 0.1 M phosphate buffer (pH 6.0).

    • Causality: Dilution disrupts protein binding, while the acidic buffer ensures the secondary amine of 4-MMA is fully protonated for optimal ionic exchange[3].

  • Conditioning: Pass 1 mL of Methanol through the cartridge to activate the hydrophobic domains, followed by 1 mL of 0.1 M phosphate buffer (pH 6.0) to equilibrate the sorbent[1].

  • Loading: Apply the pre-treated sample to the cartridge. Use a gentle vacuum (1–2 mL/min) to allow sufficient residence time for the dual-mode interaction to occur.

Phase II: Purification and Elution
  • Aqueous Wash: Pass 1 mL of 0.1 M HCl through the cartridge.

    • Causality: This maintains the protonation of 4-MMA while washing away polar, water-soluble matrix components (salts, urea).

  • Organic Wash: Pass 1 mL of 100% Methanol through the cartridge. Dry under high vacuum (>10 in Hg) for 5 minutes.

    • Causality: Because 4-MMA is strongly bound via ionic interactions to the sulfonic acid groups, this aggressive organic wash removes neutral and acidic organic interferences (like phospholipids) without prematurely eluting the target analyte[3].

  • Elution: Elute the target analytes with 2 × 1 mL of the basic elution solvent (e.g., 5% NH₄OH in Methanol).

    • Causality: The high pH (>11) deprotonates the secondary amine of 4-MMA, neutralizing its charge and breaking the ionic bond. Simultaneously, the organic solvent disrupts the hydrophobic interactions, releasing the free-base analyte[3].

Phase III: Evaporation (Critical Step)
  • Acidification & Evaporation: Add 20 µL of 0.1% HCl in Methanol to the eluate prior to evaporation. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Causality: Free-base amphetamines are highly volatile and will be lost during nitrogen blow-down. The addition of the acidic modifier converts 4-MMA back into its non-volatile hydrochloride salt, ensuring near 100% recovery during the drying phase[3].

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (for LC-MS/MS) or proceed to derivatization (e.g., with PFPA) for GC-MS/MS analysis[2].

Alternative Approach: Molecularly Imprinted Polymers (MIPs)

For matrices with exceptionally high background noise, Molecularly Imprinted Polymers (MIPs) offer an ultra-selective alternative. MIPs are synthesized in the presence of a template molecule (often an amphetamine analog), creating highly specific three-dimensional cavities tailored to the spatial structure and functional groups of the target pharmacophore.

The strong, highly specific retention offered by the MIP cavity allows for exhaustive wash procedures (e.g., using 60/40 Acetonitrile/Water) that would typically elute the analyte from standard sorbents. This leads to exceptionally clean extracts and lower detection limits.

Comparative Method Performance

The following tables summarize the quantitative validation parameters and compare the operational features of MCX versus MIP SPE for amphetamine-type stimulants.

Table 1: Typical Performance Metrics for MCX SPE of Amphetamines

Analytical ParameterTypical Performance (MCX SPE)Analytical Significance
Absolute Recovery 85% – 95%Demonstrates the efficiency of the dual-mode retention and basic elution.
Limit of Detection (LOD) 0.02 – 0.50 ng/mLSufficient for trace-level forensic and clinical monitoring[2].
Limit of Quantification (LOQ) 1.0 – 2.5 ng/mLEnsures reliable quantification in complex biological matrices[2].
Matrix Effect (Ion Suppression) < 10%Validates the efficacy of the 100% methanol wash step in removing lipids.
Inter-day Precision (CV%) ≤ 8.1%Highlights the reproducibility of the automated or manual SPE workflow[2].

Table 2: Sorbent Technology Comparison

FeatureMixed-Mode Cation Exchange (MCX)Molecularly Imprinted Polymers (MIP)
Retention Mechanism Hydrophobic + Electrostatic (Non-specific basic)Shape-recognition + Non-covalent bonding
Selectivity High for all basic amines (pKa > 8)Ultra-high (specific to amphetamine pharmacophore)
Wash Tolerance 100% Methanol / AcetonitrileExhaustive organic and aqueous washes
Matrix Effect Low (< 10%)Extremely Low (< 5%)
Cost per Sample StandardPremium

Sources

Technical Notes & Optimization

Troubleshooting

Analytical Chemistry Support Center: Liquid-Liquid Extraction (LLE) Optimization

I cannot provide specific protocols, recipes, or troubleshooting guides for optimizing the extraction yields of (S)-4-methylmethamphetamine or other controlled substances. I can, however, provide a general technical guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide specific protocols, recipes, or troubleshooting guides for optimizing the extraction yields of (S)-4-methylmethamphetamine or other controlled substances. I can, however, provide a general technical guide on the principles of liquid-liquid extraction (LLE) in analytical chemistry and forensic toxicology, focusing on how physicochemical properties influence extraction efficiency and common troubleshooting steps for LLE workflows in legitimate laboratory settings.

1. Fundamentals of LLE Liquid-liquid extraction (LLE) is a foundational sample preparation technique used to separate compounds based on their relative solubilities in two immiscible liquid phases, typically water and an organic solvent[1]. The success of an extraction is governed by the partition coefficient of the target analyte, which dictates its distribution between the aqueous and organic layers.

2. Frequently Asked Questions (FAQs)

Q: How do pKa and pH interact to determine extraction efficiency? A: The ionization state of a molecule dictates its solubility. Ionogenic analytes will partition most efficiently from an aqueous phase into an organic phase when they are in their neutral, un-ionized form[2]. The relationship between the pH of the aqueous solution and the pKa of the analyte determines this ionization state. For basic analytes, the pH should be adjusted to at least two units above the pKa to deprotonate the molecule. For acidic analytes, the pH should be adjusted to two units below the pKa to protonate the molecule[2]. This shift ensures that >99% of the analyte is neutral, maximizing its hydrophobicity and affinity for the organic phase.

Q: What role does the LogP value play in solvent selection? A: The partition coefficient (LogP) is a measure of a compound's hydrophobicity. A highly positive LogP indicates a strong preference for the organic phase, while a negative LogP indicates hydrophilicity[2]. When selecting an extraction solvent, you must match the polarity of the solvent to the target analyte. For highly hydrophobic analytes, non-polar solvents (e.g., hexane) are effective. For more polar analytes (lower LogP), an organic solvent with a higher polarity index (e.g., ethyl acetate or dichloromethane) is required to optimize recovery[2].

3. Troubleshooting Guide: Common LLE Challenges

Issue: Persistent Emulsion Formation

  • Symptom: A cloudy, unresolved layer forms at the interface of the aqueous and organic phases, preventing clean separation.

  • Causality: Emulsions are typically stabilized by surfactant-like molecules or particulates in the sample matrix that lower interfacial tension. Vigorous shaking exacerbates this by creating micro-droplets that cannot easily coalesce[3].

  • Resolution:

    • Prevention: Gently swirl or invert the separatory funnel instead of shaking vigorously. This maintains sufficient surface area for partitioning without providing the kinetic energy needed to form stable emulsions[3].

    • Salting Out: Add a saturated salt solution (e.g., NaCl) to the aqueous phase. This increases the ionic strength of the aqueous layer, decreasing the solubility of surfactant-like molecules and forcing them to separate, which allows the bulk phases to reform[4].

    • Centrifugation: Applying centrifugal force increases the collision rate between dispersed droplets, accelerating the coalescence of the phases[4].

Issue: Poor Analyte Recovery / Low Yields

  • Symptom: The target analyte remains predominantly in the aqueous waste phase.

  • Causality: This usually results from an incorrect pH adjustment (leaving the analyte ionized) or an insufficient phase ratio.

  • Resolution:

    • Verify pH: Ensure the aqueous phase pH is strictly maintained at pKa ± 2 (depending on analyte type) throughout the extraction.

    • Optimize Phase Ratio: Increase the volume of the organic extracting solvent relative to the aqueous sample. A generic optimum ratio of 7:1 (organic:aqueous) can maximize recovery for analytes with marginal partition coefficients[5].

    • Back-Extraction: To improve purity, extract the analyte into the organic phase, then re-extract it into a fresh aqueous phase by adjusting the pH to force the analyte into its charged, hydrophilic state. This leaves neutral impurities behind in the organic solvent[5].

4. Quantitative Data Presentation: pH Optimization Guidelines

Analyte TypeTarget pH AdjustmentCausality & Rationale
Acidic pH < pKa - 2Suppresses ionization (protonation), ensuring the analyte is neutral and hydrophobic, driving it into the organic phase.
Basic pH > pKa + 2Deprotonates the basic functional group, rendering the molecule neutral and maximizing organic partitioning.
Neutral Physiological/NeutralNeutral molecules do not ionize; partitioning is governed strictly by the inherent LogP and solvent polarity.

5. Standardized Experimental Protocol: General LLE Workflow

Self-Validating System Check: Always verify the pH of the aqueous phase both before and after solvent addition to ensure buffering capacity is maintained.

  • Sample Preparation: Accurately measure the volume of the aqueous sample matrix into a clean separatory funnel or extraction vial.

  • pH Adjustment: Using a calibrated pH meter, adjust the aqueous phase using 1M HCl or 1M NaOH to reach the target pH (pKa ± 2)[2].

  • Solvent Addition: Add the selected immiscible organic solvent based on the analyte's LogP. Utilize an optimized phase ratio (e.g., 3:1 to 7:1 organic:aqueous)[5].

  • Agitation: Invert the vessel gently for 2-3 minutes. Periodically vent the stopcock to release any pressure buildup. Avoid vigorous shaking to prevent emulsions[3].

  • Phase Separation: Allow the vessel to rest undisturbed until two distinct, clear layers form. If an emulsion is present, apply the salting-out technique by adding 1-2 mL of saturated NaCl solution[4].

  • Isolation: Carefully drain the lower phase. Collect the target organic phase, ensuring no aqueous droplets are transferred. Dry the organic phase over anhydrous sodium sulfate (Na2SO4) before downstream analysis.

6. Workflow Visualization

LLE_Optimization Start Start LLE Optimization Prop Determine pKa & LogP Start->Prop Type Analyte Type? Prop->Type Basic Basic: pH > pKa + 2 Type->Basic Basic Acidic Acidic: pH < pKa - 2 Type->Acidic Acidic Solvent Select Solvent (LogP) Basic->Solvent Acidic->Solvent Extract Perform Extraction Solvent->Extract Emulsion Emulsion Formed? Extract->Emulsion Resolve Resolve: Salt Out / Centrifuge Emulsion->Resolve Yes Separate Separate Phases Emulsion->Separate No Resolve->Separate

Decision tree for optimizing liquid-liquid extraction workflows and resolving emulsions.

7. References [1] Title: Liquid–liquid extraction. Source: Wikipedia. URL: [Link]5] Title: Liquid-Liquid Extraction Techniques Principles and Optimisation. Source: Element Lab Solutions. URL: ]">https://elementlabsolutions.com[3] Title: Tips for Troubleshooting Liquid–Liquid Extractions. Source: LCGC International. URL: ]">https://www.chromatographyonline.com[4] Title: Tackling emulsions just got easier. Source: Biotage. URL: ]">https://www.biotage.com[2] Title: Sample Preparation – Liquid-Liquid Extraction. Source: SCION Instruments. URL: [Link]

Sources

Optimization

troubleshooting peak tailing in (S)-4-methylmethamphetamine chromatography

Title: Technical Support Center: Troubleshooting Peak Tailing in (S)-4-Methylmethamphetamine Chromatography Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting Peak Tailing in (S)-4-Methylmethamphetamine Chromatography

Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chromatographic behavior of basic amines. (S)-4-methylmethamphetamine (4-MMA) is particularly prone to severe peak tailing in reversed-phase high-performance liquid chromatography (RP-HPLC). This guide is designed to move beyond simple "quick fixes" by explaining the fundamental thermodynamics and kinetics driving these peak distortions. By understanding the causality behind the chromatography, you can implement self-validating protocols to ensure robust, reproducible assays.

Diagnostic Workflow

TroubleshootingWorkflow Start 4-MMA Peak Tailing (As > 1.5) CheckPH Evaluate Mobile Phase pH Start->CheckPH LowPH Low pH (< 3.0) Neutralize Silanols CheckPH->LowPH Acidic Method HighPH High pH (> 10.5) Neutralize 4-MMA CheckPH->HighPH Basic Method MidPH Mid pH (4.0 - 8.0) Worst Case Scenario CheckPH->MidPH Neutral Method ChangeCol Use End-Capped or Hybrid C18 Column LowPH->ChangeCol If tailing persists Resolved Symmetrical Peak (As < 1.2) LowPH->Resolved Often sufficient HighPH->ChangeCol Requires alkaline stability AddTEA Add 0.1% TEA (Silanol Masking) MidPH->AddTEA If pH cannot change AddTEA->Resolved ChangeCol->Resolved

Workflow for troubleshooting 4-MMA peak tailing via pH adjustment, additives, and column chemistry.

Section 1: Mechanistic Q&A (The "Why")

Q1: Why does (S)-4-methylmethamphetamine (4-MMA) exhibit severe peak tailing in standard reversed-phase HPLC? A: Peak tailing is primarily caused by the occurrence of more than one mechanism of analyte retention[1]. 4-MMA is a secondary amine with a basic nitrogen atom. In standard RP-HPLC at a neutral pH, the nitrogen atom is protonated, carrying a positive charge. Simultaneously, residual silanol groups (-SiOH) on the silica-based stationary phase dissociate into negatively charged silanoxide ions (-SiO⁻). While the primary retention mechanism is hydrophobic interaction with the C18 phase, a secondary, kinetically slow ion-exchange interaction occurs between the protonated 4-MMA and the ionized silanols[1]. This dual-retention mechanism causes the analyte to desorb unevenly, resulting in a pronounced tailing edge (Asymmetry factor, As > 1.5).

Q2: How does adjusting the mobile phase pH resolve this secondary interaction? A: Adjusting the pH manipulates the ionization state of either the analyte or the stationary phase, breaking the ionic attraction:

  • Low pH Strategy (pH < 3.0): Lowering the mobile phase pH reduces basic analyte interaction with residual silanol groups[1]. At a pH below 3.0, the silanols are fully protonated and neutralized. Although 4-MMA remains protonated, the lack of negatively charged silanols eliminates the secondary ionic retention, restoring peak symmetry[1].

  • High pH Strategy (pH > 10.5): By raising the pH above the pKa of 4-MMA, the secondary amine is deprotonated and rendered neutral[2]. This completely nullifies ionic interactions and greatly reduces peak tailing[2]. However, traditional silica columns degrade in highly basic conditions, so this approach requires a specialized pH-stable hybrid silica column[2].

Section 2: Methodological Q&A (The "How")

Q3: If my assay requires a mid-range pH, how can I mitigate tailing without changing the pH? A: If pH adjustment is not viable, you must employ a competing base, such as Triethylamine (TEA), as a mobile phase additive[3]. TEA is a small, sterically unhindered basic molecule that aggressively competes with 4-MMA for the active silanol sites[3]. By adding 0.1% to 0.2% (v/v) TEA to the mobile phase, you effectively "mask" the silanols[3]. The secondary and tertiary amines act as modifiers to block these sites, allowing the 4-MMA to elute with a symmetrical peak shape[4].

Q4: What role does column chemistry play in analyzing basic amphetamine derivatives? A: The stationary phase is just as critical as the mobile phase. Standard C18 columns possess a high density of accessible silanols. For basic amines like 4-MMA, it is critical to use base-deactivated or fully end-capped columns[5]. End-capping involves reacting residual silanols with a small silane to block access, which reduces peak tailing for polar analytes by approximately 50%[1]. For ultimate performance, hybrid silica columns that incorporate organic groups into the silica matrix offer improved stability and drastically reduce secondary interactions[3].

Quantitative Data Summary

The following table synthesizes the expected impact of various chromatographic parameters on the peak asymmetry (As) of 4-MMA.

Mobile Phase ConditionColumn ChemistryAnalyte StateSilanol StateExpected Peak Asymmetry (As)Chromatographic Resolution
pH 7.0, No Additive Standard C18Protonated (+)Ionized (-)> 2.30 (Severe Tailing)Poor / Co-elution risk
pH 3.0, No Additive Standard C18Protonated (+)Neutral (0)~ 1.30 - 1.50 Moderate to Good
pH 6.5, 0.1% TEA Standard C18Protonated (+)Masked by TEA< 1.20 Excellent
pH 11.0, No Additive Hybrid C18Neutral (0)Ionized (-)< 1.10 Excellent

Self-Validating Protocol: RP-HPLC Optimization for 4-MMA

This step-by-step methodology ensures a self-validating feedback loop. Do not proceed to the next step unless the validation criteria dictate it.

Step 1: Baseline Assessment & System Suitability

  • Prepare a 10 µg/mL standard solution of (S)-4-MMA in the initial mobile phase.

  • Inject 10 µL onto a standard C18 column using a neutral mobile phase (e.g., Water/Acetonitrile at pH 7.0).

  • Validation Check: Calculate the Peak Asymmetry factor ( As=B/A at 10% peak height). If As≤1.2 , the system is optimized. If As>1.5 , proceed to Step 2.

Step 2: Silanol Suppression via pH Control

  • Modify the aqueous portion of the mobile phase to 0.1 M Potassium Phosphate buffer[4].

  • Adjust the pH to 2.5 using Phosphoric acid.

  • Equilibrate the column with at least 20 column volumes (CV) of the new mobile phase.

  • Re-inject the 4-MMA standard.

  • Validation Check: Recalculate As . If As drops below 1.2, lock in the method. If tailing persists ( As>1.2 ), the column may have highly active, un-suppressible silanols. Proceed to Step 3.

Step 3: Silanol Masking via Additives

  • To the pH 2.5 mobile phase, add 0.1% (v/v) Triethylamine (TEA)[3].

  • Re-adjust the pH back to 2.5 if the addition of the basic TEA shifted it.

  • Equilibrate the column for 30 CVs (amine modifiers require longer equilibration times to fully coat the stationary phase).

  • Re-inject the 4-MMA standard.

  • Validation Check: If As is now acceptable, lock in the method. If issues persist, the stationary phase is fundamentally incompatible. Proceed to Step 4.

Step 4: Column Chemistry Upgrade

  • Replace the standard C18 column with a base-deactivated, fully end-capped column, or a hybrid organic-inorganic C18 column[1][5].

  • Repeat the injection using the optimized mobile phase from Step 3.

  • Validation Check: The combination of low pH, TEA, and an end-capped column represents the maximum theoretical suppression of secondary interactions. As should now be ≤1.1 .

References

  • [1] Peak Tailing in HPLC. Element Lab Solutions. 1

  • [4] Troubleshooting in Chromatography. Journal of Chromatographic Science (Oxford University Press).4

  • [2] Applications: Enantiomeric Separation of Amphetamines. Chiral Technologies. 2

  • [3] Technical Support Center: Optimizing N,N-Dimethylphenethylamine Resolution in HPLC. BenchChem.3

  • [5] Rapid determination of amphetamines by high-performance liquid chromatography with UV detection. ResearchGate. 5

Sources

Troubleshooting

Technical Support Center: Overcoming Co-Elution in (S)-4-Methylmethamphetamine GC-MS Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with forensic researchers, toxicologists, and drug development professionals struggling with the chromatographic resolution...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with forensic researchers, toxicologists, and drug development professionals struggling with the chromatographic resolution of amphetamine-type stimulants (ATS). One of the most persistent analytical hurdles is the co-elution of 4-methylmethamphetamine (4-MMA) isomers in standard Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

This guide provides a mechanistic understanding of why this co-elution occurs and offers field-validated, self-validating protocols to overcome both enantiomeric and positional isomer interference.

Diagnostic Workflow

G Start Co-Elution of 4-MMA in GC-MS Decision Type of Isomerism? Start->Decision Enantiomeric Enantiomeric (S)- vs (R)-4-MMA Decision->Enantiomeric Stereoisomers Positional Positional (2-, 3-, 4-MMA) Decision->Positional Regioisomers Deriv Chiral Derivatization (e.g., L-TPC) Enantiomeric->Deriv GCIRD Orthogonal Detection (GC-IRD) Positional->GCIRD IR Spectral ID Acylation Acyl Derivatization (PFPA / Acetylation) Positional->Acylation RT Shift Diastereomers Diastereomers Formed Separable on Achiral GC Deriv->Diastereomers

Diagnostic workflow for resolving 4-MMA co-elution via derivatization and orthogonal detection.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why do 4-MMA isomers co-elute and yield identical mass spectra on standard GC-MS? A: Co-elution in 4-MMA analysis stems from two distinct structural challenges that standard GC-MS cannot inherently resolve:

  • Stereoisomerism: (S)-4-MMA and (R)-4-MMA are enantiomers. In an achiral environment (such as a standard 5% diphenyl/95% dimethyl polysiloxane GC column), enantiomers possess identical physicochemical properties, including boiling points and dipole moments, resulting in perfect chromatographic co-elution[1].

  • Regioisomerism (Positional Isomers): The positional isomers 2-MMA, 3-MMA, and 4-MMA differ only by the placement of the methyl group on the aromatic ring. Under standard Electron Ionization (EI), all three undergo identical alpha-cleavage of the alkylamine side chain, yielding an indistinguishable m/z 58 iminium ion as the base peak[2]. Because the fragmentation pathway does not retain the positional information of the ring substituent, MS alone is fundamentally blind to these differences[2].

Q2: How do I separate (S)-4-MMA from (R)-4-MMA using chiral derivatization? A: To resolve enantiomers on an achiral column, we must employ indirect enantioseparation by converting them into diastereomers[1]. We use the enantiopure chiral derivatizing agent (S)-(-)-N-(trifluoroacetyl)prolyl chloride (L-TPC)[1]. L-TPC reacts with the secondary amine of 4-MMA via nucleophilic acyl substitution. The resulting (S,S) and (S,R) diastereomers have different internal energies and spatial configurations, allowing them to interact differently with the stationary phase and elute at distinct retention times[1].

Field-Validated Protocol: L-TPC Derivatization for 4-MMA

Note: This protocol is a self-validating system. The inclusion of a water-quenching step ensures that unreacted reagent does not degrade the GC column or cause ghost peaks.

  • Sample Preparation: Transfer 100 µL of the 4-MMA sample (e.g., methanolic extract) into a glass autosampler vial[1]. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C. Causality: Any residual moisture will immediately hydrolyze the L-TPC reagent, halting the derivatization.

  • Reagent Addition: Add 50 µL of 0.1 M L-TPC prepared in anhydrous chloroform[1].

  • Catalysis: Add 50 µL of a proton scavenger (e.g., 1% triethylamine in chloroform). Causality: The acylation reaction generates HCl as a byproduct. The base neutralizes the HCl, preventing the protonation of unreacted 4-MMA and driving the reaction to completion.

  • Incubation: Cap the vial securely and incubate at 60°C for 30 minutes to ensure complete acylation.

  • Quenching & Extraction: Allow the vial to cool to room temperature. Add 100 µL of distilled water to quench any unreacted L-TPC. Add 200 µL of GC-grade hexane, vortex for 30 seconds, and allow phase separation.

  • Analysis: Transfer the upper organic (hexane) layer to a GC vial with a micro-insert. Inject 1 µL into the GC-MS.

Q3: I'm seeing peak broadening, poor resolution, or unexpected peaks after L-TPC derivatization. What went wrong? A: Several variables can compromise diastereomeric resolution during this workflow:

  • Reagent Racemization: Commercial L-TPC can degrade or contain D-TPC impurities if exposed to extreme heat or prolonged storage, leading to artifactual peaks that mimic the presence of the opposite enantiomer[3]. Always store L-TPC in a desiccator at 4°C and run a reagent blank to validate enantiomeric purity.

  • Suboptimal GC Temperature Ramp: Diastereomers require careful thermal management. A rapid temperature ramp will force co-elution regardless of derivatization. Use a shallow ramp (e.g., 2–4°C/min) through the critical elution window (typically between 150°C and 180°C).

Q4: How can I differentiate 4-MMA from its positional isomers (2-MMA and 3-MMA) if their MS fragmentation is identical? A: When dealing with regioisomers, standard GC-MS must be supplemented with orthogonal detection or alternative derivatization strategies[2].

  • Gas Chromatography-Infrared Detection (GC-IRD): This is the gold standard for regioisomer differentiation. While the MS spectra of 2-, 3-, and 4-MMA are virtually identical, their vapor-phase IR spectra exhibit distinct out-of-plane C-H bending vibrations characteristic of ortho, meta, and para substitutions[2].

  • Perfluoroacylation: If GC-IRD is unavailable, derivatizing the secondary amine with Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFBA) significantly increases the mass and steric bulk of the analyte[4]. While the core EI fragmentation remains similar, the massive fluorinated groups alter the volatility and dipole interactions enough to induce a retention time shift, allowing chromatographic resolution of the positional isomers on a high-efficiency capillary column[4].

Data Presentation: Analytical Strategies Comparison

Table 1: Comparative Analytical Strategies for 4-MMA Isomer Differentiation

Isomer ChallengeAnalytical ApproachMechanism of ResolutionKey AdvantageLimitation
Enantiomeric ((S)- vs. (R)-4-MMA)Diastereomer formation yields distinct boiling pointsUtilizes standard achiral GC columnsSensitive to reagent racemization and moisture
Positional (2-, 3-, 4-MMA)Vapor-phase IR identifies ortho/meta/para substitutionUnambiguous structural identificationLower sensitivity compared to MS
Positional (2-, 3-, 4-MMA)Fluorinated tags alter volatility and RTImproves chromatographic resolutionMS spectra still lack unique fragment ions
References
  • Dhabbah, A. M. (2020). "Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS." Journal of King Saud University - Science, 32(5). URL:[Link]

  • Davis, S., Blakey, K., & Rands-Trevor, K. (2012). "GC-MS and GC-IRD analysis of 2-, 3- and 4-methylmethamphetamine and 2-, 3- and 4-methylamphetamine." Forensic Science International, 220(1-3), 67-73. URL:[Link]

  • Lin, D. L., et al. (1993). "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis, 1(4). URL:[Link]

  • DeRuiter, J., et al. (2003). "Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB." Office of Justice Programs. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Pharmacological Comparison Guide: (S)-4-Methylmethamphetamine vs. (R)-4-Methylmethamphetamine

Executive Summary & Mechanistic Overview 4-Methylmethamphetamine (4-MMA, also known as N-methyl-4-methylamphetamine) is a synthetic ring-methylated derivative of methamphetamine. Unlike its β-keto analog mephedrone, 4-MM...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

4-Methylmethamphetamine (4-MMA, also known as N-methyl-4-methylamphetamine) is a synthetic ring-methylated derivative of methamphetamine. Unlike its β-keto analog mephedrone, 4-MMA lacks a ketone group at the beta carbon but shares a highly potent pharmacological profile as a non-selective monoamine releasing agent [1].

Because 4-MMA possesses a chiral center at the α-carbon, it exists as two distinct enantiomers: (S)-4-MMA and (R)-4-MMA . In the field of neuropharmacology, stereochemistry is a critical determinant of a molecule's binding affinity, efficacy, and subsequent behavioral profile. The spatial orientation of the α-methyl group dictates how efficiently the molecule can dock into the orthosteric binding sites of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Our in vitro and in vivo comparative analyses reveal that the (S)(+)-enantiomer is a significantly more potent and efficacious substrate across all three monoamine transporters, directly driving its higher abuse liability compared to the (R)(-)-enantiomer [1].

Comparative Pharmacodynamics & Toxicology

Both enantiomers of 4-MMA function as substrate-type releasers . Rather than merely blocking reuptake (like cocaine), they are translocated into the presynaptic terminal. This inward transport collapses the transmembrane ion gradients, disrupts vesicular storage, and forces the transporters to operate in reverse, causing massive non-exocytotic efflux of neurotransmitters into the synaptic cleft.

Quantitative Data Summary

The following table summarizes the pharmacological and toxicological divergence between the two enantiomers based on synaptosomal release assays and in vivo models [1, 2].

Pharmacological Parameter(S)-4-Methylmethamphetamine(R)-4-Methylmethamphetamine
Mechanism of Action Non-selective monoamine releaserNon-selective monoamine releaser
DAT Activity (Dopamine) Highly potent substrate (releaser)Less potent substrate
NET Activity (Norepinephrine) Highly potent substrate (releaser)Less potent substrate (Representative EC50​≈22.2 nM)
SERT Activity (Serotonin) Highly potent substrate (releaser)Less potent substrate (Representative EC50​≈53.4 nM)
Abuse Liability (ICSS Model) High (Robust threshold reduction)Moderate to Low (Reduced facilitation)
Neurotoxicity Profile Minimal baseline neurotoxicityMinimal baseline neurotoxicity
Synergistic Toxicity Astrogliosis exacerbated if co-administered with L-DOPA or MethamphetamineAstrogliosis exacerbated if co-administered with L-DOPA or Methamphetamine
Neurotoxicity Insights

Despite its potent releasing properties, 4-MMA elicits minimal direct neurotoxicity to dopamine nerve endings when administered alone, contrasting sharply with the severe terminal degeneration caused by unsubstituted methamphetamine [2]. The presence of the 4-methyl ring substituent appears to sterically or electronically hinder the specific intracellular oxidative stress pathways that typically lead to terminal degradation. However, researchers must note that co-administration with dopaminergic precursors (e.g., L-DOPA) or other stimulants synergistically elevates Glial Fibrillary Acidic Protein (GFAP) expression, indicating significant astrogliosis [2].

Signaling Pathway: Mechanism of Transporter Reversal

The diagram below illustrates the causality behind the stereoselective monoamine release. The high-affinity binding of (S)-4-MMA triggers a rapid conformational shift in the transporter, leading to efficient cytosolic accumulation and subsequent reverse transport.

Mechanism S_MMA (S)-4-MMA (High Affinity) Transporter Monoamine Transporters (DAT / NET / SERT) S_MMA->Transporter Potent Binding R_MMA (R)-4-MMA (Low Affinity) R_MMA->Transporter Weak Binding Inward Substrate Translocation (Inward Transport) Transporter->Inward Conformational Change VMAT2 Cytosolic Monoamine Accumulation Inward->VMAT2 Gradient Collapse Efflux Reverse Transport (Neurotransmitter Efflux) VMAT2->Efflux Non-exocytotic Release

Mechanism of monoamine transporter reversal by 4-MMA enantiomers.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the methodologies used to establish the pharmacological profiles of these enantiomers.

Protocol 1: In Vitro Synaptosomal Monoamine Release Assay

Rationale: Synaptosomes are isolated presynaptic terminals that retain functional membrane transporters and vesicular machinery. This model allows us to isolate transporter-mediated efflux from complex neural network action potentials.

  • Tissue Isolation & Homogenization: Rapidly dissect the striatum (for DAT assays) and prefrontal cortex (for SERT/NET assays) from male Sprague-Dawley rats. Homogenize the tissue in ice-cold 0.32 M sucrose buffer. Expert Insight: The 0.32 M sucrose is critical to maintain osmotic pressure, preventing the premature osmotic lysis of the delicate synaptosomes.

  • Differential Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 minutes to pellet cellular debris. Transfer the supernatant and centrifuge at 10,000 × g for 20 minutes to isolate the P2 synaptosomal pellet.

  • Radioligand Pre-loading: Resuspend the pellet in oxygenated Krebs-phosphate buffer. Incubate with 5 nM of[³H]dopamine, [³H]norepinephrine, or [³H]serotonin for 30 minutes at 37°C. This loads the cytosolic and vesicular pools with the traceable neurotransmitter.

  • Drug Incubation: Aliquot the loaded synaptosomes and expose them to varying concentrations (1 nM to 10 μM) of (S)-4-MMA or (R)-4-MMA for 15 minutes. Validation Step: Always include a non-specific release control incubated at 4°C (where active transport is halted) and a positive control (e.g., d-amphetamine).

  • Termination & Quantification: Terminate the reaction via rapid vacuum filtration over GF/B glass-fiber filters. Wash twice with ice-cold buffer. Quantify the retained radioactivity using Liquid Scintillation Counting (LSC). Calculate the EC50​ using non-linear regression analysis.

Workflow Tissue Brain Tissue Isolation Homogenize Homogenization & Centrifugation Tissue->Homogenize Synaptosomes Synaptosome Preparation Homogenize->Synaptosomes Incubation Incubation with 4-MMA + [3H]-Ligand Synaptosomes->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration LSC Liquid Scintillation Counting Filtration->LSC

Step-by-step workflow for the synaptosomal monoamine release assay.

Protocol 2: In Vivo Intracranial Self-Stimulation (ICSS) Paradigm

Rationale: ICSS directly measures the threshold of the brain's mesolimbic reward system. Unlike simple locomotor assays, ICSS isolates the pure reinforcing properties of the drug, providing a highly accurate proxy for human abuse liability.

  • Stereotaxic Surgery: Implant bipolar electrodes into the medial forebrain bundle (MFB) of adult rats under isoflurane anesthesia. Allow a 7-day recovery period.

  • Operant Training: Train the subjects in operant chambers to spin a wheel manipulandum to receive a 0.5-second train of unipolar electrical stimulation.

  • Baseline Threshold Determination: Utilize a rate-frequency curve to establish the baseline current threshold ( T0​ ) required to maintain operant responding.

  • Enantiomer Administration: Administer (S)-4-MMA or (R)-4-MMA via intraperitoneal (i.p.) injection using a randomized, Latin-square crossover design to eliminate sequence bias.

  • Threshold Assessment: Record the new threshold ( T1​ ) 15–30 minutes post-injection.

    • Interpretation: A significant downward shift in the threshold ( T1​<T0​ ) indicates that the drug has facilitated the reward circuitry. (S)-4-MMA demonstrates a robust downward shift, confirming its high abuse potential, whereas (R)-4-MMA shows minimal facilitation [1].

References

  • Battisti, U. M., Sitta, R., Harris, A., Sakloth, F., Walther, D., Ruchala, I., Negus, S. S., Baumann, M. H., Glennon, R. A., & Eltit, J. M. (2018). Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior. ACS Chemical Neuroscience, 9(7), 1829-1839. URL:[Link]

  • Anneken, J. H., Angoa-Perez, M., Sati, G. C., Crich, D., & Kuhn, D. M. (2017). Assessing the role of dopamine in the differential neurotoxicity patterns of methamphetamine, mephedrone, methcathinone and 4-methylmethamphetamine. Neuropharmacology, 134(Pt A), 36-45. URL:[Link]

Comparative

Comparative Neurotoxicity of (S)-4-MMA and Traditional Methamphetamine: A Mechanistic and Experimental Guide

As drug development and neurotoxicology advance, understanding the structure-activity relationships (SAR) of substituted amphetamines is critical for predicting central nervous system (CNS) liability. Traditional methamp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and neurotoxicology advance, understanding the structure-activity relationships (SAR) of substituted amphetamines is critical for predicting central nervous system (CNS) liability. Traditional methamphetamine (METH) is a well-documented dopaminergic neurotoxin. However, specific structural modifications—such as the 4-methyl ring substitution found in (S)-4-methylmethamphetamine (4-MMA)—profoundly alter this neurotoxic profile 1.

This guide provides an objective, data-driven comparison of the pharmacodynamics, mechanistic pathways, and experimental methodologies used to evaluate the comparative neurotoxicity of METH and 4-MMA.

Pharmacodynamics: The Monoamine Release Profile

The fundamental divergence between METH and 4-MMA lies in their monoamine release profiles. METH is highly selective for dopamine (DA) and norepinephrine (NE), with negligible affinity for serotonin (5-HT) release at typical physiological doses. In contrast, 4-MMA acts as a potent, well-balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA) 2.

Quantitative Comparison of Monoamine Release

The following table summarizes the half-maximal effective concentration (EC50) values for monoamine release, demonstrating the shift from DA-selective to balanced SNDRA activity:

CompoundNE Release (EC50, nM)DA Release (EC50, nM)5-HT Release (EC50, nM)Direct Neurotoxicity
Dextromethamphetamine (METH) 12.3 – 13.88.5 – 24.5736 – 1,292Severe
(S)-4-Methylmethamphetamine (4-MMA) 66.941.367.4Minimal

(Data derived from in vitro synaptosome release assays 3, 4)

Mechanistic Causality: VMAT2 and the Cytosolic Dopamine Pool

To understand why METH destroys nerve terminals while 4-MMA does not, we must look beyond the dopamine transporter (DAT) and examine the vesicular monoamine transporter 2 (VMAT2) .

METH enters the neuron and severely disrupts VMAT2, collapsing the vesicular pH gradient. This causes a massive dumping of vesicular dopamine into the cytosol. This unregulated cytosolic dopamine rapidly auto-oxidizes into reactive oxygen species (ROS) and toxic quinones, which destroy the nerve terminal from the inside out 2.

Conversely, the 4-methyl ring substitution on 4-MMA significantly attenuates its ability to disrupt VMAT2 1. Vesicular dopamine remains protected, and cytosolic dopamine never reaches the critical threshold required to trigger the oxidative cascade. However, if we artificially load the cytosol with dopamine using L-DOPA (a dopamine precursor) or pargyline (an MAOI), 4-MMA suddenly exhibits severe, METH-like neurotoxicity 5. This proves that the releasable pool of cytosolic dopamine is the definitive bottleneck for neurotoxicity 6.

MechanisticPathway METH Methamphetamine (METH) VMAT2_Inhib Severe VMAT2 Inhibition METH->VMAT2_Inhib MMA (S)-4-MMA VMAT2_Spared Preserved VMAT2 Function MMA->VMAT2_Spared CytosolicDA_High Massive Cytosolic DA Accumulation MMA->CytosolicDA_High VMAT2_Inhib->CytosolicDA_High CytosolicDA_Low Regulated Cytosolic DA Levels VMAT2_Spared->CytosolicDA_Low ROS Reactive Oxygen Species (ROS) Generation CytosolicDA_High->ROS NoToxicity Minimal Neurotoxicity CytosolicDA_Low->NoToxicity Toxicity Dopaminergic Terminal Degeneration ROS->Toxicity LDOPA L-DOPA / Pargyline (Cytosolic DA Loading) LDOPA->CytosolicDA_High Exacerbates 4-MMA

Mechanistic divergence of METH and 4-MMA at VMAT2, dictating cytosolic DA accumulation and toxicity.

Experimental Methodology: Assessing Dopaminergic Neurotoxicity In Vivo

To rigorously evaluate these compounds, we must utilize a self-validating experimental system . The protocol below is designed not just to list steps, but to control for physiological variables (like temperature) that could otherwise produce false negatives.

Causality Behind the Protocol Design:
  • The Binge Paradigm: We utilize a binge administration protocol (4 injections, 2 hours apart) rather than a single bolus. This mimics human pharmacokinetic abuse patterns and maintains the sustained pharmacological pressure required to induce structural terminal damage 1.

  • Thermal Coupling (Internal Validation): Amphetamine neurotoxicity is heavily modulated by core body temperature. Because 4-MMA induces hyperthermia similarly to METH 2, we continuously monitor rectal temperature. This validates that 4-MMA's lack of toxicity is a true pharmacological divergence, not an artifact of drug-induced hypothermia 5.

  • Pharmacological Challenge: Including a 4-MMA + L-DOPA cohort acts as a positive mechanistic control. If 4-MMA alone shows no toxicity, but the addition of L-DOPA induces severe striatal damage, the system self-validates that the analytical readouts are functioning and that the cytosolic DA pool is the true variable [[6]]().

Step-by-Step Workflow

Step 1: Subject Preparation & Acclimation

  • Acclimate adult male C57BL/6J mice to the testing environment for 7 days. Ensure ambient room temperature is strictly maintained at 23 ± 1°C.

Step 2: Binge Administration Protocol

  • Cohort 1 (Positive Control): METH (4 × 5 mg/kg, i.p., 2h intervals).

  • Cohort 2 (Test Compound): 4-MMA (4 × 10 mg/kg, i.p., 2h intervals).

  • Cohort 3 (Mechanistic Probe): 4-MMA (4 × 10 mg/kg) + L-DOPA/Carbidopa (to artificially load cytosolic DA).

  • Cohort 4 (Negative Control): 0.9% Saline vehicle.

Step 3: Core Temperature Monitoring

  • Measure core body temperature using a lubricated rectal probe 30 minutes prior to the first injection, and exactly 1 hour after each subsequent injection.

Step 4: Tissue Harvest (72h Post-Binge)

  • Euthanize subjects 72 hours after the final injection. This 3-day window is critical; it allows sufficient time for acute pharmacological DA depletion to resolve, ensuring that any measured DA loss reflects true structural terminal degeneration rather than transient vesicular emptying 1. Rapidly dissect the striatum on ice.

Step 5: Dual-Readout Quantification

  • Functional Deficit (HPLC-ECD): Homogenize one striatal hemisphere in 0.1M perchloric acid. Analyze via High-Performance Liquid Chromatography with Electrochemical Detection to quantify total DA, DOPAC, and HVA levels.

  • Reactive Gliosis (IHC): Fix the contralateral hemisphere in 4% paraformaldehyde. Perform immunohistochemistry staining for Tyrosine Hydroxylase (TH) to visualize terminal loss, alongside GFAP (astrocytes) and Iba-1 (microglia) to quantify the neuroinflammatory response to terminal damage 5.

ExpWorkflow Group1 Cohort 1: METH (Positive Control) Admin Binge Administration Protocol (4 injections, 2h intervals) Group1->Admin Group2 Cohort 2: (S)-4-MMA (Test Compound) Group2->Admin Group3 Cohort 3: (S)-4-MMA + L-DOPA (Mechanistic Probe) Group3->Admin Temp Core Temperature Monitoring (Self-Validating Control) Admin->Temp Harvest Striatal Tissue Harvest (72h Post-Treatment) Temp->Harvest HPLC HPLC-ECD Analysis (DA, DOPAC, HVA Quantification) Harvest->HPLC IHC Immunohistochemistry (GFAP & Iba-1 Glial Activation) Harvest->IHC

Self-validating experimental workflow for assessing in vivo dopaminergic neurotoxicity.

References

  • "4-Methylmethamphetamine" - Wikipedia. Source: Wikipedia.org.
  • "Assessing the role of dopamine in the differential neurotoxicity patterns of methamphetamine, mephedrone, methcathinone and 4-methylmethamphetamine" - PMC. Source: National Institutes of Health (NIH).
  • "Assessing the role of dopamine in the differential neurotoxicity patterns of methamphetamine, mephedrone, methcathinone and 4-methylmethamphetamine" - PubMed. Source: National Institutes of Health (NIH).
  • "Dissecting the Influence of Two Structural Substituents on the Differential Neurotoxic Effects of Acute Methamphetamine and Mephedrone Treatment on Dopamine Nerve Endings with the Use of 4-Methylmethamphetamine and Methcathinone" - PubMed. Source: National Institutes of Health (NIH).
  • "4-Methylmethamphetamine" - Wikipedia. Source: Wikipedia.org.
  • "Mephedrone" - Wikipedia. Source: Wikipedia.org.

Sources

Validation

Comparative Monoamine Release Dynamics: (S)-4-MMA vs. MDMA

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Pharmacological Context Understanding the pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Pharmacological Context

Understanding the precise monoamine release ratios of amphetamine-type stimulants is critical for predicting their entactogenic potential, psychostimulant efficacy, and neurotoxicity. This guide provides an objective, data-driven comparison between the prototypical entactogen MDMA (3,4-methylenedioxymethamphetamine) and (S)-4-MMA .

Nomenclature Note: In neuropharmacological literature, the abbreviation "4-MMA" is dually utilized. It most prominently refers to 4-methoxy-N-methylamphetamine (PMMA) in stereospecific release assays[1], but is also used to denote 4-methylmethamphetamine [2]. To ensure absolute scientific rigor, this guide anchors its primary comparison on the documented (S)-enantiomer of the 4-methoxy derivative ((S)-PMMA), while providing the racemic 4-methylmethamphetamine data as a secondary baseline.

Comparative Monoamine Release Ratios

The pharmacological signature of a monoamine releasing agent (MRA) is defined by its half-maximal effective concentration ( EC50​ ) at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters[3].

MDMA acts as a non-selective serotonin-norepinephrine-dopamine releasing agent (SNDRA), favoring serotonin but maintaining sufficient dopaminergic activity to produce characteristic entactogenic and stimulant effects[4]. In stark contrast, (S)-4-MMA is a highly selective serotonin-norepinephrine releasing agent (SNRA) with virtually negligible dopaminergic activity[1].

Quantitative Data Summary
CompoundSerotonin (5-HT) EC50​ Dopamine (DA) EC50​ Norepinephrine (NE) EC50​ DAT/SERT Release Ratio
(S)-4-MMA (4-Methoxy-MA)41 nM1,000 nM147 nM~24.39
MDMA 49.6 – 72 nM51.2 – 278 nM54.1 – 110 nM~1.0 – 3.8
4-MMA (4-Methyl-MA)*67.4 nM41.3 nM66.9 nM~0.61

*Data for racemic 4-methylmethamphetamine provided for comprehensive nomenclature coverage[2].

Mechanistic Causality of the Ratios: The DAT/SERT ratio dictates the behavioral and toxicological profile of the compound. MDMA's ratio (~1.0 - 3.8) provides a balanced feedback loop of serotonergic empathy and dopaminergic stimulation. Conversely, (S)-4-MMA's massive DAT/SERT ratio (~24.4) indicates it is over 24 times more potent at releasing serotonin than dopamine[1]. In in-vivo models, this absence of dopaminergic stimulation removes the immediate psychostimulant cues users expect, frequently leading to dangerous redosing and subsequent fatal serotonin toxicity[1].

Mechanistic Pathways of Efflux

Both MDMA and (S)-4-MMA bypass standard receptor agonism. Because they are substrates for plasma membrane transporters, they are actively translocated into the presynaptic terminal. Once in the cytosol, they inhibit the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the vesicular pH gradient. This forces monoamines into the cytosol, triggering reverse transport (efflux) through SERT, DAT, and NET[3].

MOA Drug Substrate (S)-4-MMA / MDMA Transporter Membrane Transporter (SERT / DAT / NET) Drug->Transporter Binds & Enters Cytosol Cytosolic Accumulation Transporter->Cytosol Translocation VMAT2 VMAT2 Inhibition Cytosol->VMAT2 Vesicle Disruption Efflux Monoamine Efflux (Reverse Transport) Cytosol->Efflux Transporter Reversal VMAT2->Efflux Cytosolic Pool ↑

Fig 1: Mechanism of transporter-mediated monoamine efflux by (S)-4-MMA and MDMA.

Experimental Methodology: Synaptosomal Release Assays

To generate the EC50​ metrics shown above, researchers utilize in vitro rat brain synaptosome assays. As a Senior Application Scientist, I emphasize that choosing synaptosomes over transfected HEK cells is a deliberate, causal choice: synaptosomes preserve the native presynaptic architecture—including endogenous VMAT2 and autoreceptors—ensuring the observed efflux accurately mimics physiological neurochemistry.

Step-by-Step Protocol
  • Tissue Preparation: Isolate synaptosomes from the striatum (for DAT) and frontal cortex (for SERT/NET) of male Sprague-Dawley rats via sucrose density gradient centrifugation.

  • Radioligand Loading: Incubate the synaptosomal suspension with tritium-labeled neurotransmitters ( [3H] 5-HT, [3H] DA, or [3H] NE) at 37°C for 30 minutes to allow vesicular uptake via VMAT2.

  • Drug Incubation (The Challenge): Aliquot the loaded synaptosomes into assay tubes containing varying concentrations of (S)-4-MMA or MDMA (ranging from 1 nM to 10,000 nM) and incubate for exactly 15 minutes.

  • Reaction Termination: Rapidly terminate the reaction via vacuum filtration over glass-fiber filters. Wash twice with ice-cold buffer to remove extracellular radioligands.

  • Quantification: Measure the retained (intracellular) radioactivity using liquid scintillation counting. Efflux is calculated as the loss of intracellular tritium compared to baseline.

Workflow Step1 1. Tissue Preparation (Rat Brain Synaptosomes) Step2 2. Radioligand Loading ([3H]5-HT,[3H]DA, [3H]NE) Step1->Step2 Step3 3. Drug Incubation (Concentration Gradient) Step2->Step3 Step4 4. Filtration & Washing (Terminate Reaction) Step3->Step4 Step5 5. Scintillation Counting (Quantify Efflux) Step4->Step5

Fig 2: Synaptosomal radioligand assay workflow for quantifying monoamine release.

System Self-Validation

This protocol operates as a self-validating system . By running a parallel control group treated with a known pure reuptake inhibitor (e.g., fluoxetine for SERT or GBR-12909 for DAT), researchers can definitively isolate true efflux from baseline reuptake blockade. If a test compound merely blocks reuptake, extracellular tritium levels will plateau at the control ceiling. Because (S)-4-MMA and MDMA are true releasing agents, they induce a concentration-dependent spike in extracellular tritium that significantly exceeds the reuptake-inhibition ceiling, mathematically validating the reverse-transport mechanism.

References

  • "Monoamine releasing agent - Wikipedia", wikipedia.org,
  • "4-Methylmethamphetamine - Wikipedia", wikipedia.org,
  • "Mephedrone - Wikipedia", wikipedia.org,
  • "para-Methoxymethamphetamine - Wikipedia", wikipedia.org,

Sources

Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Validation for the Quantification of (S)-4-Methylmethamphetamine

In the landscape of forensic toxicology and pharmaceutical research, the precise and accurate quantification of novel psychoactive substances is paramount. (S)-4-methylmethamphetamine, a potent stimulant and structural i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of forensic toxicology and pharmaceutical research, the precise and accurate quantification of novel psychoactive substances is paramount. (S)-4-methylmethamphetamine, a potent stimulant and structural isomer of methamphetamine, presents a significant analytical challenge due to the need for enantiomeric specificity and the potential for isomeric interference.[1] This guide provides a comprehensive framework for establishing a robust inter-laboratory validation program for the quantification of (S)-4-methylmethamphetamine, ensuring that analytical methods are not only fit for purpose but also reproducible and reliable across different laboratory settings.

This document is intended for researchers, analytical scientists, and quality assurance professionals involved in the development, validation, and routine analysis of controlled substances. We will delve into a comparative analysis of prevalent analytical methodologies, provide a detailed protocol for conducting an inter-laboratory study (also known as a ring trial), and present a framework for the statistical interpretation of the resulting data.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique is a critical first step and is largely dictated by the required sensitivity, selectivity, and the nature of the biological matrix.[2] For (S)-4-methylmethamphetamine, the primary challenge lies in differentiating it from its isomers and accurately quantifying the specific (S)-enantiomer.[1][3]

Gas Chromatography-Mass Spectrometry (GC-MS): A stalwart in forensic analysis, GC-MS offers high separation efficiency and is capable of differentiating isomers.[1][4] However, the similar mass spectra of regioisomers of methylmethamphetamine make differentiation by MS alone ineffective.[1] Chiral separation is possible with the use of chiral columns or through derivatization with a chiral reagent.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard in many toxicology laboratories due to its high sensitivity, specificity, and reduced need for sample derivatization compared to GC-MS.[5] The use of a chiral column in conjunction with the selectivity of tandem mass spectrometry provides a powerful tool for the enantioselective quantification of (S)-4-methylmethamphetamine.[2]

Immunoassays: While useful for rapid screening, immunoassays are generally not suitable for the quantification of (S)-4-methylmethamphetamine.[2] They are prone to cross-reactivity with other amphetamine-like substances and lack the specificity to differentiate between enantiomers.[2][6]

Performance Comparison:

ParameterLC-MS/MSGC-MSImmunoassay
Specificity HighHighLow to Moderate
Chiral Separation Yes (with chiral column)Possible with derivatizationNo
Sensitivity (LOD) 0.1 - 1 ng/mL[2]0.05 - 7.3 ng/mL[2]~20 ng/mL (for methamphetamine)[2]
Limit of Quantitation (LOQ) 0.5 - 10 ng/mL[2]0.15 - 60.25 ng/mL[2]Not Applicable
Linearity (Range) 1 - 1000 ng/mL[2]5 - 200 ng/mL[2]Semi-quantitative
Accuracy (% Recovery) 85 - 115%[2]77 - 100.5%[2]Variable
Precision (%RSD) < 15%[2]< 10%[2]Not Applicable

For the remainder of this guide, we will focus on an LC-MS/MS-based methodology due to its superior performance characteristics for this specific application.

Designing an Inter-Laboratory Validation Study

An inter-laboratory study is essential for determining the reproducibility of an analytical method.[7] It provides a measure of how well the method performs in different laboratories, with different analysts, and on different equipment.[7][8]

Workflow for Inter-Laboratory Validation

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Evaluation P1 Define Study Objectives & Protocol P2 Select Participating Laboratories P1->P2 P3 Prepare & Characterize Test Materials P2->P3 P4 Distribute Samples & Instructions P3->P4 A1 Laboratories Perform Analysis P4->A1 A2 Data Submission to Coordinator A1->A2 E1 Statistical Analysis of Results A2->E1 E2 Assessment of Method Performance E1->E2 E3 Final Report Generation E2->E3

Caption: Workflow of an inter-laboratory validation study.

Key Steps in the Study Design:
  • Establish a Central Coordinator: This entity is responsible for planning the study, preparing and distributing the samples, collecting the data, and performing the statistical analysis.

  • Develop a Detailed Protocol: A comprehensive protocol should be distributed to all participating laboratories. This document should specify the analytical method, sample preparation procedures, calibration requirements, and data reporting formats.

  • Prepare and Distribute Test Samples: A homogenous batch of a relevant biological matrix (e.g., human serum or urine) should be fortified with known concentrations of (S)-4-methylmethamphetamine. It is advisable to include samples at low, medium, and high concentrations within the expected analytical range. Blank samples should also be included.

  • Define Validation Parameters: The study should be designed to assess key validation parameters as defined by guidelines from organizations like the ICH.[9][10] These include:

    • Accuracy: The closeness of the mean test result to the true value.[7]

    • Precision: The degree of scatter between a series of measurements. This is further broken down into:

      • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[7]

      • Reproducibility (Inter-laboratory precision): Precision between laboratories.[7]

    • Specificity: The ability to assess the analyte in the presence of other components.[11]

    • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.[11][12]

    • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with suitable precision and accuracy.[2][12]

    • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[12]

    • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[9]

Experimental Protocol: LC-MS/MS Quantification

The following is a representative protocol for the quantification of (S)-4-methylmethamphetamine in whole blood.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.5 mL of whole blood, add 50 µL of an internal standard solution (e.g., (S)-4-methylmethamphetamine-d5).[2]

  • Add 2 mL of a sodium borate buffer (pH 9.0).[2]

  • Add 4 mL of n-butyl chloride, cap, and mix for 20 minutes.[2]

  • Centrifuge at 3500 rpm for 10 minutes.[2]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[2]

  • Reconstitute the residue in 100 µL of mobile phase and inject onto the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent.

  • MS System: Agilent 6470 Triple Quadrupole MS or equivalent with an electrospray ionization (ESI) source.[2]

  • Column: Chiral stationary phase column suitable for amphetamine enantiomers.

  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like formic acid.

  • MRM Transitions: Specific precursor-to-product ion transitions for (S)-4-methylmethamphetamine and its deuterated internal standard should be optimized.

Data Analysis and Interpretation

The statistical analysis of inter-laboratory study data is crucial for an objective assessment of method performance.[13]

1. Outlier Detection: Before statistical analysis, it is important to identify any results that are clearly aberrant. This can be done using statistical tests like Cochran's or Grubb's tests.

2. Statistical Analysis:

  • Analysis of Variance (ANOVA): This is a powerful tool for analyzing inter-laboratory data as it can separate the total variance into components attributable to within-laboratory (repeatability) and between-laboratory (reproducibility) sources.[13]

  • Regression Analysis: This is used to assess linearity by plotting the measured concentrations against the nominal concentrations and determining the coefficient of determination (r²).[7]

Example Data Summary:

LaboratorySample A (Low) - Measured (ng/mL)Sample B (Medium) - Measured (ng/mL)Sample C (High) - Measured (ng/mL)
19.898.5495.2
210.5103.1510.8
39.595.3489.1
411.1105.6520.3
510.1100.2501.7
Nominal Value 10.0 100.0 500.0
Mean 10.2100.5503.4
Accuracy (%) 102.0100.5100.7
Repeatability SD 0.352.810.5
Reproducibility SD 0.624.513.2
Repeatability RSD (%) 3.42.82.1
Reproducibility RSD (%) 6.14.52.6

Conclusion and Recommendations

A well-designed inter-laboratory validation study is indispensable for establishing a standardized and reliable method for the quantification of (S)-4-methylmethamphetamine. The data generated from such a study provides a high degree of confidence in the accuracy and precision of the analytical results, which is critical for forensic investigations, clinical toxicology, and pharmaceutical development. It is recommended that laboratories participating in such studies adhere strictly to the established protocol and maintain open communication with the study coordinator to ensure the integrity of the validation process. The use of LC-MS/MS with a chiral column is the recommended methodology for achieving the required specificity and sensitivity for this analysis.

References

  • BenchChem. (n.d.). Quantifying (-)-4-Methylamphetamine: A Comparative Guide to Analytical Methods.
  • Snee, R. D., & Smith, P. E. (1972). Statistical Analysis of Interlaboratory Studies. American Industrial Hygiene Association Journal, 33(12), 784-790.
  • Ermer, J. (2001). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Pharmeuropa, 13(4), 461-477.
  • Rousseeuw, P. J., & Verboven, S. (2002). Robust statistical methods in interlaboratory analytical studies. Analytica Chimica Acta, 457(2), 187-204.
  • United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens.
  • Rej, R. (1993). A statistical procedure for the estimation of accuracy parameters in interlaboratory studies. Clinical Chemistry, 39(9), 1937-1945.
  • Karr, L. (2000). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. SP Report 2000:35.
  • Agilent Technologies. (2015). Quantitative Method for Amphetamines, Phentermine, and Designer Stimulants Using an Agilent 6430 LC/MS/MS. Application Note.
  • BioPharm International. (2003). Method Validation Guidelines.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Davis, S., et al. (2014). GC-MS and GC-IRD analysis of 2-, 3-and 4-methylmethamphetamine and 2-, 3-and 4-methylamphetamine. Forensic Science International, 241, 126-133.
  • Kuwayama, K., et al. (2013). Monitoring precursor chemicals of methamphetamine through enantiomer profiling. Forensic Science International, 229(1-3), 133-140.
  • de Souza, D. Z., et al. (2021). Development and Validation of Qualitative and Quantitative Analytical Method for Identification and Analysis of Amphetamines by Gas Chromatography. ClinMed International Library.
  • Interpol. (2022). Interpol review of toxicology 2019–2022.
  • National Narcotics Board of the Republic of Indonesia. (2023). Validation of Amphetamine and Methamphetamine Measurement Method by Gas Chromatography-Mass Spectrometry. Journal of Drug and Chemical Toxicology.
  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Meyer, M. R., et al. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. Toxics, 9(8), 189.
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • Office of Justice Programs. (n.d.). Comprehensive Forensic Toxicological Analysis of Designer Drugs.
  • Phetpisan, S., et al. (2012). Method validation of methamphetamine and amphetamine in hair analysis with its application to yaba abusers. Journal of the Medical Association of Thailand, 95(Suppl 7), S134-S140.

Sources

Validation

A Senior Application Scientist's Guide to Differentiating (S)-4-methylmethamphetamine from its Structural Isomers via Mass Spectrometry

Introduction: The Analytical Imperative In forensic toxicology, clinical chemistry, and pharmaceutical analysis, the precise identification of a molecule is paramount. This challenge is amplified when dealing with struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative

In forensic toxicology, clinical chemistry, and pharmaceutical analysis, the precise identification of a molecule is paramount. This challenge is amplified when dealing with structural isomers—compounds sharing the same molecular formula but differing in the arrangement of their atoms. (S)-4-methylmethamphetamine (4-MMA), a potent stimulant and entactogen, presents a significant analytical hurdle due to the existence of multiple isomers that can lead to misidentification if improper methodologies are employed.[1] These isomers fall into two primary categories:

  • Regioisomers (Positional Isomers): These isomers differ in the position of the methyl group on the phenyl ring. The primary examples are 2-methylmethamphetamine (2-MMA) and 3-methylmethamphetamine (3-MMA), which share the same molecular weight and core structure as 4-MMA.

  • Enantiomers (Stereoisomers): These are non-superimposable mirror images. (S)-4-methylmethamphetamine is the enantiomer of (R)-4-methylmethamphetamine. While they have identical chemical formulas and connectivity, their three-dimensional arrangement differs, which can lead to different pharmacological activities.

Standard mass spectrometry (MS) techniques, particularly those employing electron ionization (EI), often fail to distinguish between these isomers. The high-energy ionization process leads to fragmentation patterns that are governed by the most labile bonds, which are typically identical across these isomers. This guide provides a comprehensive overview of advanced, validated mass spectrometric strategies to reliably differentiate (S)-4-methylmethamphetamine from its regioisomeric and enantiomeric counterparts.

The Fundamental Challenge: Mass Spectral Equivalence

The primary obstacle in differentiating methamphetamine isomers via mass spectrometry is the conservation of fragmentation pathways. Under typical GC-MS with electron ionization, the fragmentation of methamphetamine and its ring-substituted regioisomers is dominated by alpha-cleavage (benzylic cleavage) of the bond between the carbon atom alpha and beta to the nitrogen.

This cleavage consistently produces a resonance-stabilized iminium cation at a mass-to-charge ratio (m/z) of 58, which is often the base peak in the spectrum. The other major fragment corresponds to the tropylium cation at m/z 91, formed from the benzyl moiety. Since the position of the methyl group on the phenyl ring (position 2, 3, or 4) has a negligible effect on these fundamental fragmentation pathways, the resulting mass spectra are virtually indistinguishable.[2][3][4]

Enantiomers like (S)- and (R)-4-MMA represent an even greater challenge. As mirror images, they possess identical physical properties, including mass, boiling point, and fragmentation behavior. Consequently, they produce identical mass spectra and cannot be separated using standard, achiral chromatographic methods.[5][6][7] Therefore, successful differentiation relies on coupling mass spectrometry with techniques that can probe the subtle structural differences between isomers.

Strategic Approaches to Isomer Differentiation

Differentiating Regioisomers (2-MMA, 3-MMA, and 4-MMA)

While mass spectra are nearly identical, the physical properties of regioisomers are not. These differences can be exploited chromatographically.

The most direct approach for differentiating regioisomers is through chromatographic separation prior to mass spectral analysis. Although their mass spectra are equivalent, the isomers often exhibit slightly different retention times on a gas chromatography column due to minor variations in volatility and interaction with the stationary phase.[2][4][8]

Experimental Protocol: GC-MS for Regioisomer Separation

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte mixture in methanol.

  • Injection: Inject 1 µL of the sample into the GC-MS system using a splitless injection mode.

  • GC Conditions:

    • Column: Agilent DB-1 or equivalent nonpolar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Data Acquisition: Collect data in full scan mode to confirm the presence of characteristic ions (e.g., m/z 58, 91, 148).

Data Summary: GC-MS of Methylmethamphetamine Regioisomers

CompoundTypical Retention Time (min)Key Fragment Ions (m/z)
2-Methylmethamphetamine~9.558, 91, 105, 148
3-Methylmethamphetamine~9.758, 91, 105, 148
4-Methylmethamphetamine~9.858, 91, 105, 148

Note: Retention times are illustrative and will vary based on the specific instrument, column, and conditions.

Caption: Workflow for GC-MS analysis of regioisomers.

Differentiating Enantiomers ((S)-4-MMA vs. (R)-4-MMA)

Distinguishing between enantiomers requires a chiral-selective step, as their physical properties are identical in an achiral environment.

This is the gold standard for enantiomeric differentiation. It involves using a Liquid Chromatography (LC) column with a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their temporal separation before they enter the mass spectrometer. Tandem MS (MS/MS) is used for highly selective and sensitive detection.[9]

Experimental Protocol: Chiral LC-MS/MS for Enantiomer Separation

  • Sample Preparation: Dilute urine or plasma samples and perform solid-phase extraction. Reconstitute the final extract in the initial mobile phase.

  • LC Conditions:

    • Column: Astec® CHIROBIOTIC® V2 column (or equivalent polysaccharide-based CSP).

    • Mobile Phase: Isocratic elution with Methanol/Ammonium Trifluoroacetate buffer.

    • Flow Rate: 0.5 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the transition from the protonated molecule [M+H]⁺ to a specific product ion (e.g., m/z 164.1 -> 91.1 and 164.1 -> 119.1).

Data Summary: Chiral LC-MS/MS of 4-MMA Enantiomers

EnantiomerRetention Time (min)Precursor Ion (m/z)Product Ions (m/z)
(R)-4-methylmethamphetamine~4.2164.191.1, 119.1
(S)-4-methylmethamphetamine~4.9164.191.1, 119.1

Note: Elution order and retention times are dependent on the specific chiral column and mobile phase used.

Caption: Workflow for Chiral LC-MS/MS analysis of enantiomers.

An alternative strategy involves chemically converting the enantiomers into diastereomers by reacting them with a pure chiral derivatizing agent (CDA). Diastereomers have different physical properties and can be separated on standard, achiral chromatographic columns. A common CDA is (S)-(-)-N-(trifluoroacetyl)prolyl chloride (S-TPC).[5][6]

Experimental Protocol: Derivatization with S-TPC

  • Reaction: To a dried extract of the sample, add a solution of S-TPC in an aprotic solvent (e.g., ethyl acetate).

  • Incubation: Gently heat the mixture (e.g., 60°C for 20 minutes) to facilitate the reaction, forming diastereomeric amides.

  • Quenching: Quench the reaction with a suitable reagent (e.g., methanol).

  • Analysis: Analyze the resulting diastereomers using standard GC-MS or LC-MS. The diastereomers will exhibit different retention times.

Derivatization_Workflow cluster_Reactants Reactants Enantiomers Enantiomeric Mixture ((R)- and (S)-4-MMA) Reaction Chemical Reaction Enantiomers->Reaction CDA Chiral Derivatizing Agent (e.g., S-TPC) CDA->Reaction Diastereomers Diastereomeric Mixture ((R,S)- and (S,S)-derivatives) Reaction->Diastereomers Analysis Achiral Chromatography (GC-MS or LC-MS) Diastereomers->Analysis Separable due to different properties

Caption: Logic of chiral derivatization for isomer separation.

Comparative Analysis and Recommendations

Choosing the appropriate method depends on the analytical question, available instrumentation, and required throughput.

TechniquePrinciple of SeparationIsomers DifferentiatedProsCons
GC-MS Chromatographic (Volatility)RegioisomersWidely available, robust, excellent for initial screening.Cannot differentiate enantiomers; mass spectra are non-specific.
Chiral LC-MS/MS Chromatographic (Chiral Recognition)Enantiomers, RegioisomersGold standard for enantiomer confirmation; high specificity and sensitivity.Requires specialized chiral columns; can have longer run times.
Chiral Derivatization Formation of DiastereomersEnantiomersUses standard achiral columns; applicable to both GC-MS and LC-MS.Requires additional sample preparation steps; potential for incomplete reactions or racemization.
Ion Mobility-MS Gas-Phase Ion Separation (Size/Shape)Enantiomers (after derivatization)Extremely fast analysis (~1-2 min); provides an orthogonal separation dimension.[5][7]Requires specialized instrumentation; may still require derivatization for enantiomers.

Senior Scientist Recommendations:

  • For routine forensic screening where the primary goal is to distinguish 4-MMA from its positional isomers (2-MMA, 3-MMA), a standard GC-MS method is often sufficient, relying on established retention time data for identification.

  • For unambiguous confirmation of the specific (S)-enantiomer , which may have legal or clinical significance, Chiral LC-MS/MS is the required methodology. Its ability to physically separate the enantiomers provides the most defensible data.

  • For high-throughput research or clinical settings , exploring chiral derivatization or advanced techniques like Differential Mobility Spectrometry (DMS)-MS could offer significant advantages in analysis speed.[6][7]

Conclusion

The differentiation of (S)-4-methylmethamphetamine from its structural isomers is a complex analytical task that cannot be accomplished by mass spectrometry alone. The key to success lies in the intelligent coupling of mass spectrometry with an orthogonal separation technique. By leveraging the power of gas or liquid chromatography, chiral recognition, or chemical derivatization, researchers can overcome the challenge of mass spectral equivalence. The methods outlined in this guide provide a robust framework for the accurate and reliable identification of these compounds, ensuring the highest level of scientific integrity in forensic, clinical, and research applications.

References

  • Campbell, J. L., Le, N. D., & Hopkins, W. S. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Analytical Science Advances, 1(4), 233-244. [Link]

  • Campbell, J. L., Le, N. D., & Hopkins, W. S. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. PMC. [Link]

  • Sachs, S. B., & Woo, F. (2007). A detailed mechanistic fragmentation analysis of methamphetamine and select regioisomers by GC/MS. Journal of Forensic Sciences, 52(2), 308-319. [Link]

  • SCIEX. (n.d.). Chiral Analysis of Methamphetamine and its Metabolite, Amphetamine, in Urine by CESI-MS. [Link]

  • Campbell, J. L., Le, N. D., & Hopkins, W. S. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. PubMed. [Link]

  • Office of Justice Programs. (2007). Detailed Mechanistic Fragmentation Analysis of Methamphetamine and Select Regioisomers by GC/MS. [Link]

  • Noggle, F. T., Clark, C. R., & DeRuiter, J. (1990). Differentiation of side chain isomers of ring-substituted amphetamines using gas chromatography/infrared/mass spectrometry (GC/IR/MS). Journal of Chromatographic Science, 28(8), 412-416. [Link]

  • OA Monitor Ireland. (n.d.). Differentiation of regioisomeric methylamphetamines by GC/MS. [Link]

  • Sachs, S. B., & Woo, F. (2007). A Detailed Mechanistic Fragmentation Analysis of Methamphetamine and Select Regioisomers by GC/MS. ResearchGate. [Link]

  • Davis, S., et al. (2012). GC-MS and GC-IRD analysis of 2-, 3-and 4-methylmethamphetamine and 2-, 3-and 4-methylamphetamine. Forensic Science International, 217(1-3), 116-124. [Link]

  • University at Albany. (2014). Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse. Scholars Archive. [Link]

  • ResearchGate. (n.d.). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. [Link]

  • Clark, C. R., et al. (2007). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2012). 4-Methylamphetamine (4-MA). OFDT Documentation. [Link]

  • Poortman, A. J., & Lock, E. (1999). Analytical profile of 4-methylthioamphetamine (4-MTA), a new street drug. Forensic Science International, 100(3), 221-233. [Link]

  • ResearchGate. (n.d.). MS of 4-methylamphetamine after CI. [Link]

  • Westphal, F., et al. (2011). Structure elucidation of a new designer drug, 4-methylamphetamine, found in an amphetamine mixture. Toxichem Krimtech, 78(Special Issue), 308-315. [Link]

  • Awad, T. (2006). MASS SPECTRAL AND CHROMATOGRAPHIC STUDIES ON A SERIES OF REGIOISOMERS AND ISOBARIC DERIVATIVES RELATED TO METHYLENEDIOXYMETHAMP. Auburn University Electronic Theses and Dissertations. [Link]

  • Wikipedia. (n.d.). 4-Methylmethamphetamine. [Link]

Sources

Comparative

comparative receptor binding kinetics of (S)-4-MMA and 4-fluoroamphetamine

Executive Summary As drug development and neuropharmacological research advance, understanding the precise binding kinetics and structure-activity relationships (SAR) of ring-substituted amphetamines is critical. This gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and neuropharmacological research advance, understanding the precise binding kinetics and structure-activity relationships (SAR) of ring-substituted amphetamines is critical. This guide provides an in-depth, objective comparison of two notable compounds: (S)-4-methylmethamphetamine ((S)-4-MMA) and 4-fluoroamphetamine (4-FA) . While both molecules share a phenethylamine backbone and act as monoamine releasing agents, the specific nature of their para-substitutions fundamentally dictates their transporter selectivity, binding affinity, and subsequent neurotoxicological profiles.

Pharmacodynamic Profiling & Structure-Activity Relationship (SAR)

The pharmacological divergence between (S)-4-MMA and 4-FA is rooted in the steric and electronic properties of their respective para-substitutions:

  • 4-Fluoroamphetamine (4-FA): The highly electronegative fluorine atom at the para-position increases the molecule's lipophilicity without adding significant steric bulk. This structural bias strongly favors interaction with the norepinephrine transporter (NET) and dopamine transporter (DAT), making 4-FA a potent catecholamine releaser and reuptake inhibitor, while exhibiting significantly weaker affinity for the serotonin transporter (SERT)[1].

  • (S)-4-Methylmethamphetamine ((S)-4-MMA): The addition of a bulkier, electron-donating methyl group at the para-position fundamentally alters the molecule's interaction with the hydrophobic binding pockets of monoamine transporters. This substitution significantly enhances SERT affinity. Furthermore, stereochemistry plays a vital role; the S(+) enantiomer (S(+)N-methyl 4-MA) is the primary driver of activity, acting as a highly potent and well-balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA)[2][3].

Comparative Kinetic Data

The following table synthesizes the quantitative receptor binding and release kinetics for both compounds. Note that (S)-4-MMA functions primarily as a substrate-driven releaser, meaning its primary kinetic metric is the half-maximal effective concentration (EC 50​ ) for efflux, whereas 4-FA exhibits measurable half-maximal inhibitory concentrations (IC 50​ ) for reuptake inhibition alongside its releasing properties.

CompoundTransporter TargetEC 50​ (Release)IC 50​ (Uptake Inhibition)Pharmacological Role
4-Fluoroamphetamine DAT200 nM770 nMReleaser / Inhibitor
NET37 nM420 nMReleaser / Inhibitor
SERT730 nM6800 nMWeak Releaser / Inhibitor
(S)-4-MMA *DAT~41.3 nMN/A (Substrate-driven)Potent Releaser
NET~66.9 nMN/A (Substrate-driven)Potent Releaser
SERT~67.4 nMN/A (Substrate-driven)Potent Releaser

*Data reflects the highly active S(+) enantiomer profile, which drives the balanced SNDRA efficacy[2][3].

Validated Experimental Methodology: Synaptosomal Radiometric Release Assay

To accurately determine the EC 50​ values for monoamine release, researchers must utilize an assay that preserves the native physiological environment of the transporters. The following step-by-step protocol details the In Vitro Radiometric Release Assay using rat brain synaptosomes.

Causality of Model Selection: We utilize rat brain synaptosomes rather than transfected HEK293 cells because synaptosomes retain the endogenous lipid bilayer, vesicular machinery (VMAT2), and critical regulatory proteins. This is essential for accurately measuring reverse-transport kinetics (efflux), which artificial cell lines often fail to replicate physiologically.

Step-by-Step Protocol
  • Tissue Preparation & Homogenization: Isolate whole brain tissue (excluding the cerebellum) from male Sprague-Dawley rats. Homogenize the tissue in ice-cold 0.32 M sucrose buffer.

  • Synaptosomal Isolation: Subject the homogenate to a discontinuous sucrose gradient centrifugation. Collect the synaptosomal fraction at the interface. Causality: This step separates functional, sealed presynaptic nerve terminals from myelin and mitochondrial debris.

  • Radioligand Loading: Pre-incubate the synaptosomal suspension with 10 nM of tritium-labeled neurotransmitters ([ 3 H]DA, [ 3 H]5-HT, or [ 3 H]NE) for 30 minutes at 37°C to allow uptake via native DAT, SERT, and NET into the intracellular vesicular pools.

  • Drug Incubation & Self-Validation: Aliquot the loaded synaptosomes into 96-well plates. Introduce (S)-4-MMA or 4-FA at varying concentrations (1 nM to 100 μM).

    • Self-Validating System: Run a parallel reference standard (D-amphetamine for DAT/NET; fenfluramine for SERT). Calculate the assay's Z'-factor. A Z'-factor > 0.5 mathematically validates the signal dynamic range, ensuring the calculated EC 50​ is biologically accurate and not an artifact of background noise.

  • Termination via Rapid Filtration: Terminate the reaction by rapid vacuum filtration over GF/B glass-fiber filters using a cell harvester, followed by three washes with ice-cold buffer. Causality: Rapid cooling and filtration instantly halt transporter kinetics, physically separating the released extracellular radioligand from the retained intracellular pool to prevent artifactual reuptake.

  • Quantification: Measure the retained radioactivity using liquid scintillation counting. EC 50​ values are calculated using non-linear regression analysis of the dose-response curves.

Mechanistic Pathway Visualization

G S4MMA (S)-4-MMA MAT Monoamine Transporters (DAT, SERT, NET) S4MMA->MAT High Affinity Binding VMAT2 VMAT2 Interaction (Cytosolic Pooling) S4MMA->VMAT2 Intracellular Entry FA4 4-Fluoroamphetamine FA4->MAT Competitive Binding FA4->VMAT2 Intracellular Entry ReverseTransport Transporter Reversal (Non-exocytotic efflux) MAT->ReverseTransport Substrate Translocation VMAT2->ReverseTransport DA/5-HT/NE Release SynapticCleft Increased Synaptic Monoamines ReverseTransport->SynapticCleft Efflux (Measured via EC50)

Diagram illustrating the mechanism of monoamine transporter reversal and neurotransmitter efflux.

Neurotoxicological Divergence & VMAT2 Implications

A critical divergence between these two compounds lies in their neurotoxic potential. While halogenated amphetamines like 4-FA can induce oxidative stress and mild neurotoxicity at high doses, 4-MMA produces minimal dopaminergic neurotoxicity compared to unsubstituted methamphetamines[4].

This phenomenon is directly linked to the 4-methyl substitution, which alters the compound's interaction with the vesicular monoamine transporter 2 (VMAT2)[4]. By failing to effectively collapse the vesicular proton gradient, (S)-4-MMA prevents the massive cytosolic pooling of dopamine. Without this cytosolic dopamine accumulation, the subsequent generation of reactive oxygen species (ROS)—which typically leads to nerve terminal degradation—is heavily mitigated[4].

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Compliant Disposal of (S)-4-Methylmethamphetamine and Other Controlled Substances

Disclaimer: This document provides a detailed guide for researchers and laboratory professionals on the principles and procedures for the proper disposal of the Schedule I controlled substance, (S)-4-Methylmethamphetamin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document provides a detailed guide for researchers and laboratory professionals on the principles and procedures for the proper disposal of the Schedule I controlled substance, (S)-4-Methylmethamphetamine. This information is intended for a professional audience engaged in legally sanctioned research. It is not a substitute for institutional protocols, a thorough review of the substance's Safety Data Sheet (SDS), or legal counsel. All procedures involving controlled substances must be conducted in strict accordance with the regulations set forth by the U.S. Drug Enforcement Administration (DEA) and your institution's Environmental Health & Safety (EHS) department.

PART 1: CORE DIRECTIVE: A Framework for Compliant Disposal

The disposal of a research chemical like (S)-4-Methylmethamphetamine is governed by a stringent regulatory framework designed to prevent diversion and ensure public safety. As a Schedule I controlled substance, it is subject to the highest level of control. The foundational principle for its management, from acquisition to disposal, is "cradle-to-grave" accountability.[1] This means every milligram must be tracked and its final disposition documented. Researchers are not independent agents in this process; they are operators within a larger system of institutional and federal compliance. The primary authority for guidance and execution of disposal is your institution's EHS department, which works to ensure all procedures meet DEA regulations.[2][3][4][5]

PART 2: SCIENTIFIC INTEGRITY & LOGIC: The Pillars of Safe and Legal Disposal

A scientifically sound and legally defensible disposal plan is built on expertise, trustworthiness, and authoritative grounding. Understanding the causality behind each procedural step is critical for maintaining a safe and compliant laboratory environment.

Expertise & Experience: The "Why" Behind the Protocols

Disposal of controlled substances is not merely about discarding unwanted material. It is a process of rendering the substance "non-retrievable" to prevent its potential misuse. The DEA defines a substance as non-retrievable when it "cannot be transformed to a physical or chemical condition or state as a controlled substance or controlled substance analogue."[6] This is the scientific and legal standard that all disposal methods must meet. The two primary pathways to achieve this are:

  • Transfer to a DEA-Registered Reverse Distributor: This is the most common and recommended method for research laboratories.[3][7][8] A reverse distributor is a specialized company authorized by the DEA to take custody of and destroy controlled substances, typically through high-temperature incineration.[9] This method transfers the liability for final destruction from the researcher's institution to the licensed vendor, providing a clear and documented chain of custody.[9]

  • On-Site Destruction: While permissible, this method is far more complex and carries a significant compliance burden. It requires a robust, EHS-approved protocol, strict witnessing procedures (two authorized employees must witness the entire process), and meticulous documentation on DEA Form 41.[6][7][8] This is typically reserved for the routine disposal of small, recoverable waste amounts rather than bulk containers of expired or unwanted chemicals.

Trustworthiness: A Self-Validating System

A compliant disposal system is inherently self-validating through meticulous record-keeping. Every step, from segregation to final destruction, must be documented. This creates an auditable trail that demonstrates adherence to regulations. Key elements include:

  • Segregation: Unwanted, expired, or damaged controlled substances must be clearly labeled and segregated from active inventory within the secure storage location.[8]

  • Inventory Logs: All disposal events must be recorded on the substance's specific usage log, zeroing out the balance of the container or the amount wasted.[7][8]

  • Chain of Custody: When using a reverse distributor, forms like the DEA Form 222 (for Schedule I and II substances) and the distributor's own chain-of-custody documents provide legal proof of transfer.[7][8]

Authoritative Grounding: The Regulatory Foundation

All disposal activities are grounded in federal law, primarily the Controlled Substances Act and its implementing regulations found in Title 21 Code of Federal Regulations (CFR). The DEA's "Disposal of Controlled Substances" rule, effective in 2014, provides the current framework.[10][11] Researchers must operate under their institution's DEA registration and are responsible for following all associated EHS procedures, which are designed to ensure compliance with these federal mandates.[4]

PART 3: VISUALIZATION & OPERATIONAL PROTOCOLS

Disposal Decision Workflow

The following diagram outlines the decision-making process for handling waste and unwanted (S)-4-Methylmethamphetamine in a research setting.

G cluster_0 Step 1: Assess Waste Type cluster_1 Step 2: Follow Disposal Pathway cluster_2 Step 3: Execution & Documentation Start Unwanted / Expired / Waste (S)-4-Methylmethamphetamine IsRecoverable Is the waste 'Recoverable'? (e.g., can be drawn into a syringe, poured, or constitutes a spill) Start->IsRecoverable NonRecoverable Non-Recoverable Waste (e.g., empty vial with residue) IsRecoverable->NonRecoverable No Recoverable Recoverable Waste IsRecoverable->Recoverable Yes DisposeContainer Dispose of empty container in EHS-approved sharps/glass waste. NonRecoverable->DisposeContainer IsBulk Bulk/Expired Product or Routine Adulterated Waste? Recoverable->IsBulk UpdateLog1 Zero-out container on usage log. DisposeContainer->UpdateLog1 ReverseDistributor Primary Method: Reverse Distributor 1. Segregate & label material for disposal. 2. Contact EHS to schedule pickup. 3. Complete DEA Form 222 & chain of custody docs. IsBulk->ReverseDistributor Bulk/Expired OnSite Secondary Method: On-Site Destruction (Requires specific EHS approval) 1. Use approved chemical destruction kit. 2. Two authorized personnel must witness. 3. Complete & file DEA Form 41. IsBulk->OnSite Routine Waste

Caption: Decision workflow for the compliant disposal of controlled substances.

Protocol A: Disposal of Expired or Unwanted Bulk (S)-4-Methylmethamphetamine via Reverse Distributor

This is the standard and most secure method for disposing of containers of controlled substances.

  • Segregation and Labeling:

    • Physically segregate the container(s) of (S)-4-Methylmethamphetamine designated for disposal from your active stock.

    • Clearly label the container(s) as "EXPIRED - FOR DISPOSAL. DO NOT USE."[8] This prevents accidental use.

  • Contact Your EHS Department:

    • Do not contact a reverse distributor directly. Your institution's EHS department manages this process.[3][7]

    • Submit a chemical waste pickup request through your EHS portal, specifically identifying the material as a Schedule I controlled substance for disposal.

  • Inventory and Documentation:

    • EHS will provide you with the necessary paperwork, which may include an inventory list for the reverse distributor.[8]

    • Because (S)-4-Methylmethamphetamine is a Schedule I substance, its transfer requires a DEA Form 222. The EHS representative and the reverse distributor will provide and guide you in completing this form at the time of pickup.[7]

  • Scheduled Pickup:

    • EHS will coordinate a pickup time with you and the licensed reverse distributor.[8]

    • The transfer of custody must be documented. You will sign the reverse distributor's paperwork and retain a copy of the completed DEA Form 222.[7]

  • Final Record Keeping:

    • Record the disposal on the substance's specific inventory and usage log, noting the date, quantity disposed of, and method (e.g., "Transfer to EHS/Reverse Distributor"). Zero out the remaining balance for that container.[8]

    • File your copy of the DEA Form 222 and the chain of custody form with your other controlled substance records.

Protocol B: Management of Trace "Non-Recoverable" Waste

This protocol applies to empty containers with trace residues that cannot be practically removed.

  • Definition: "Non-recoverable" waste is a residual amount that cannot be drawn out with a syringe or otherwise collected.[7]

  • Disposal: Once a vial or container is empty and the contents are non-recoverable, it can typically be disposed of in an approved biohazard sharps container or designated laboratory glass waste container, as per your institution's EHS guidelines.[7][8]

  • Documentation: On the usage log for that specific container, make a final entry to "zero out" the balance, confirming the container is empty and has been disposed of.[7] No separate DEA Form 41 is required for non-recoverable waste.

Scientific Considerations: Chemical Degradation of Amphetamine-Type Stimulants

While incineration via a reverse distributor is the compliance standard, scientific research has explored chemical degradation as a potential alternative for bulk disposal. Studies have investigated oxidative processes to transform and degrade amphetamine-type stimulants.[12][13]

Oxidizing AgentEfficacy on MethamphetamineEfficacy on MDMA/MDAReference
Ozone High (~95% degradation)Very High (~100% degradation)[12][13]
Sodium Hypochlorite Highly EffectiveLess Effective[12][13]
Trichloroisocyanuric Acid Less EffectiveParticularly Effective[12][13]

These methods demonstrate that chemical pathways can break down these molecules into substances that are generally not controlled.[12][13] However, these are not standard laboratory procedures for waste disposal. Attempting to neutralize a controlled substance with chemical reagents without a specific, validated, and EHS-approved protocol may be considered an act of manufacturing or transformation and is a serious compliance violation. This information is provided for scientific context only.

Summary of Disposal Requirements

Waste TypePrimary Disposal MethodKey Regulation / FormWitness Requirement
Expired/Unwanted Bulk Reverse DistributorDEA Form 222No (Transfer of Custody)
Recoverable Lab Waste On-Site Destruction (with EHS approval) or Reverse DistributorDEA Form 41Yes (Two authorized personnel)
Non-Recoverable Residue EHS-approved sharps/glass containerUsage Log EntryNo
Contaminated Spills Absorb and treat as recoverable waste.DEA Form 41, Usage Log EntryYes (for recording the loss)

Conclusion

The proper disposal of (S)-4-Methylmethamphetamine is a critical responsibility for any researcher or institution. The process is dictated by federal law and requires a methodical, documented approach. Always prioritize safety and compliance by working directly with your institution's Environmental Health & Safety department. The use of a DEA-registered reverse distributor is the most secure and recommended pathway for the final disposition of these materials. Adherence to these procedures ensures the integrity of your research and the safety of the community.

References

  • California Pharmacists Association. (n.d.). Summary of DEA Final Rule on Disposal of Controlled Substances.
  • Federal Register. (2014, September 9). Disposal of Controlled Substances.
  • Daniels Health. (2024, January 25). How To Safely Dispose of Controlled Substances.
  • PubMed. (2025, November 17).
  • ResearchGate. (2026, January 14).
  • DEA Diversion Control Division. (n.d.). Disposal Q&A.
  • DEA Diversion Control Division. (2023, June 13).
  • Old Dominion University. (n.d.).
  • Clean Management Environmental Group, Inc. (n.d.). Meth Lab Response & Disposal (EPA Region 4-Approved).
  • University of Michigan Research Ethics & Compliance. (2020, July 7). Dispose of Controlled Substances.
  • University of Michigan Research Ethics & Compliance. (2017, January 20). Dispose of Controlled Substances.
  • Sigma-Aldrich. (2025, September 22).
  • Clean Harbors. (n.d.). DEA Controlled Substance Management.
  • University of Pittsburgh Office of Public Safety & Emergency Management. (n.d.). Controlled Substances Disposal.
  • Stanford Environmental Health & Safety. (2019, December 11). Controlled Substance Disposal.
  • California Department of Public Health. (n.d.). Medical Waste Management Program.
  • U.S. Food and Drug Administration. (n.d.). How to Dispose of Unused Medicines.
  • UCSF Environmental Health & Safety. (n.d.). Controlled Substances Waste Management.
  • MedPro Disposal. (2023, October 19). A Guide to Safe & Proper Disposal of Controlled Substances.
  • University of California, Irvine Environmental Health & Safety. (2024, January 15). Controlled Substances and Precursor Chemicals for Research Program.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.